4-(Trifluoromethyl)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBZSLUNRYKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600096 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128562-95-8 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Trifluoromethyl)-1H-indole CAS number and properties
An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group on the indole scaffold significantly influences its physicochemical and biological properties, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.
Compound Identification and Chemical Properties
This compound is an aromatic heterocyclic organic compound. Its identity is established by the Chemical Abstracts Service (CAS) number 128562-95-8.[1][2][3][4][5] The trifluoromethyl group at the 4-position of the indole ring imparts unique electronic properties and metabolic stability to its derivatives.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a solid at room temperature, though it has been described as a brown to black liquid as well.[1][4] It is recommended to store it under an inert atmosphere at 2-8°C.[4]
| Property | Value | Reference |
| CAS Number | 128562-95-8 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₃N | [1][4][5] |
| Molecular Weight | 185.15 g/mol | [1][3][4][5] |
| Appearance | Solid; Brown to black Liquid | [1][4][5] |
| Boiling Point | 256.7 ± 35.0 °C (at 760 Torr) | [4][5] |
| Density | 1.367 ± 0.06 g/cm³ (at 20 °C) | [4][5] |
| Flash Point | 109.0 ± 25.9 °C | [4][5] |
| pKa | 15.59 ± 0.30 (Predicted) | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | YTVBZSLUNRYKID-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated indoles is an area of active research. While specific, detailed protocols for the 4-substituted isomer are proprietary, general methodologies involve the cyclization of appropriately substituted aniline precursors.
General Synthesis Approach
A common strategy for synthesizing substituted indoles involves the construction of the pyrrole ring onto a pre-functionalized benzene ring. For this compound, a plausible route starts from precursors like 2-Methyl-3-nitrobenzotrifluoride.[4] The general workflow involves the reduction of the nitro group followed by cyclization to form the indole scaffold.
A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Domino Trifluoromethylation/Cyclization
A modern approach for synthesizing related trifluoromethyl-indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent (e.g., fluoroform-derived CuCF₃).[6]
Methodology:
-
Reactant Preparation: A solution of the substituted 2-alkynylaniline is prepared in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: The trifluoromethylating agent (CuCF₃) and any necessary ligands (e.g., TMEDA) are added to the reaction mixture under an inert atmosphere.[6]
-
Reaction: The mixture is heated to the optimized temperature (e.g., 60-100 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with an aqueous solution (e.g., ammonium chloride). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(trifluoromethyl)indole.[6] This method can be adapted for other isomers with appropriate starting materials.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
| Spectroscopy Type | Expected Characteristics | Reference |
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the N-H proton (can be solvent-dependent). A spectrum in CD₃OD is available for reference. | [7] |
| ¹³C NMR | Resonances for the nine carbon atoms. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. | [8] |
| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. | [8][9] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹). | [10] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 185.15. | [11][12] |
Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[13][14] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[15][16]
This compound serves primarily as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Its derivatives are investigated for a wide range of therapeutic applications, including as CFTR potentiators and kinase inhibitors.[16][17]
Caption: Role of this compound in the drug discovery pipeline.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |
| Signal Word | Warning | [1][4][5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information on handling, storage, and disposal.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 128562-95-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:128562-95-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 128562-95-8 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. This compound(128562-95-8) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Indole - Wikipedia [en.wikipedia.org]
- 14. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly modulate the physicochemical and pharmacological properties of these molecules. The potent electron-withdrawing nature of the CF₃ group can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)-1H-indole, a key building block in the synthesis of novel therapeutic agents. This document consolidates available experimental and predicted data, details relevant experimental protocols, and explores the potential biological significance of this compound class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many parameters are based on computational predictions and should be verified experimentally.
Table 1: Physicochemical Data for this compound
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₉H₆F₃N | N/A | [1][2] |
| Molecular Weight | 185.15 g/mol | N/A | [1][2] |
| Physical State | Solid / Brown to black Liquid | Experimental | [2][3] |
| Melting Point | Not available | N/A | |
| Boiling Point | 256.7 ± 35.0 °C (at 760 Torr) | Predicted | [2][3] |
| Density | 1.367 ± 0.06 g/cm³ (at 20 °C) | Predicted | [2][3] |
| pKa | 15.59 ± 0.30 | Predicted | [3] |
| logP | Not available | N/A | |
| Water Solubility | Not available | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction and cyclization of a nitro-precursor.[1]
Reaction Scheme:
Starting Material: Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine Reagents: Iron powder, Acetic acid Product: this compound
Procedure:
-
Dissolve Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine (1 equivalent) in acetic acid.
-
Add iron powder (approximately 3.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) under an inert nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 2.0 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Neutralize the organic layer with a saturated solution of potassium carbonate and perform a second extraction.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine (sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.[1]
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).[5]
-
A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
pKa Determination by NMR Spectroscopy
The acid dissociation constant (pKa) can be determined by monitoring the pH-dependent chemical shifts in NMR spectra.[6][7]
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)
-
pH meter
-
Solutions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) of known concentrations
Procedure:
-
Prepare a solution of the compound in the chosen deuterated solvent.
-
Adjust the pH of the solution to a starting value (e.g., highly acidic).
-
Acquire a ¹H NMR spectrum of the sample.
-
Incrementally add the base solution to systematically increase the pH, recording the pH after each addition.
-
Acquire a ¹H NMR spectrum at each pH point.
-
Select a proton signal that shows a significant chemical shift change as a function of pH.
-
Plot the chemical shift (δ) of the selected proton against the measured pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation or identify the inflection point of the sigmoidal curve. The pH at the inflection point corresponds to the pKa of the compound.[6]
logP Determination by Reversed-Phase HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
A set of reference compounds with known logP values
Procedure:
-
Prepare a calibration curve by injecting the reference compounds and recording their retention times (t_R).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
-
Plot the log(k') values of the reference compounds against their known logP values. This should yield a linear relationship.
-
Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time.
-
Calculate the log(k') for the test compound.
-
Interpolate the logP of the test compound from the calibration curve.[8]
Water Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining the aqueous solubility of a compound.[10] This method is described in OECD Guideline 105.[11][12][13][14]
Materials:
-
Flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of water (or a relevant aqueous buffer).
-
Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and centrifuge it to remove any remaining solid particles.
-
Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Biological Significance and Applications
The indole nucleus is a prevalent motif in a vast array of biologically active natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules.
Derivatives of this compound have been investigated for their potential as plant growth regulators. For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root formation-promoting activity.[15][16] In the broader context of medicinal chemistry, trifluoromethylated indoles are explored as scaffolds for a variety of therapeutic targets. The CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable interactions.[17]
While specific signaling pathway involvement for this compound is not extensively documented, indole derivatives, in general, are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. A common mechanism of action for many bioactive small molecules involves the modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Conclusion
This compound is a valuable building block for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available physicochemical data, provided detailed experimental protocols for its synthesis and characterization, and touched upon the biological relevance of trifluoromethylated indoles. While a comprehensive experimental characterization of this specific molecule is still emerging, the information presented herein provides a solid foundation for researchers and drug development professionals to guide their future investigations and applications of this promising compound. Further experimental validation of the predicted properties is highly encouraged to fully elucidate the potential of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 128562-95-8 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. laboratuar.com [laboratuar.com]
- 15. Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin [jstage.jst.go.jp]
- 16. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-indole: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the indole scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document details the molecular characteristics, outlines a representative synthetic protocol, and explores the potential biological implications of this compound, offering valuable insights for researchers in the field.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its key molecular identifiers and characteristics.
| Property | Value |
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1)C(F)(F)F |
| Physical State | Solid |
| CAS Number | 128562-95-8 |
Synthetic Protocol: Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and widely utilized method for the preparation of indole derivatives.[1][2] The following protocol describes a representative approach for the synthesis of this compound from commercially available precursors. This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[1][3]
Materials and Reagents:
-
3-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Acetaldehyde (or a suitable equivalent such as 1,1-diethoxyethane)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Experimental Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of acetaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The crude hydrazone may be used directly in the next step or purified if necessary.
-
-
Acid-Catalyzed Cyclization (Indolization):
-
To the crude phenylhydrazone, add polyphosphoric acid (or an alternative acid catalyst) in a suitable solvent such as toluene.
-
Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-4 hours, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture over ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Biological and Pharmacological Context
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] The introduction of a trifluoromethyl group, as in this compound, is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[5] The high electronegativity and lipophilicity of the CF₃ group can lead to improved metabolic stability, increased membrane permeability, and stronger binding interactions with biological targets.[5]
While specific signaling pathways directly modulated by this compound are not yet extensively elucidated in publicly available literature, research on related trifluoromethylated indoles has demonstrated significant biological activities. For instance, novel trifluoromethyl indole derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] Furthermore, indole and its derivatives are known to act as signaling molecules at the host-microbiota interface, influencing bacterial virulence and biofilm formation.[7] The trifluoromethyl substituent on the indole ring is expected to modulate these interactions, offering a potential avenue for the development of novel antimicrobial agents. The strategic placement of the trifluoromethyl group can also significantly impact the antimalarial activity of quinoline-based compounds, a class of drugs that often incorporates heterocyclic moieties.[8][9]
Visualized Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
The Trifluoromethylated Indole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy in drug design, significantly enhancing metabolic stability, lipophilicity, and binding affinity of the parent molecule. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated indoles, with a focus on their applications as selective enzyme inhibitors and anticancer agents.
Introduction to Trifluoromethylated Indoles
The trifluoromethyl group is often employed as a bioisostere for a methyl group, but its strong electron-withdrawing nature and steric bulk confer unique physicochemical properties. In indole-based drug candidates, trifluoromethylation can lead to improved pharmacokinetic profiles and enhanced target potency. This has led to the exploration of trifluoromethylated indoles across a range of therapeutic areas, including inflammation, oncology, and infectious diseases.
Key Biological Targets and Mechanisms of Action
Trifluoromethylated indoles have demonstrated significant activity against several key biological targets, primarily enzymes and structural proteins involved in disease pathogenesis.
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The trifluoromethylated analogue of indomethacin, CF3-indomethacin, is a potent and selective COX-2 inhibitor.[1] The CF3 group plays a crucial role in conferring selectivity by inserting into a hydrophobic pocket of the COX-2 active site.[1]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[2] Several classes of trifluoromethylated indoles have been identified as potent inhibitors of tubulin polymerization, acting as microtubule destabilizing agents.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5][6]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and is frequently hyperactivated in tumors.[7][8][9] Trifluoromethylated indoles have been developed as potent inhibitors of kinases within this pathway, demonstrating potential as targeted cancer therapeutics.[10]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative trifluoromethylated indoles against their respective targets.
Table 1: COX-2 Inhibitory Activity of Trifluoromethylated Indoles
| Compound | Target | IC50 | Cell-Based Assay IC50 | Reference |
| CF3-Indomethacin | mCOX-2 | 267 nM | 0.15 µM (1483 HNSCC cells) | [1][11] |
| hCOX-2 | 388 nM | [11] | ||
| oCOX-1 | > 100 µM | [1][11] | ||
| CF3-Fluorocoxib A | COX-2 | 0.56 µM | 0.59 µM (1483 HNSCC cells) | [12] |
| COX-1 | > 25 µM | [12] |
Table 2: Anticancer Activity of Trifluoromethylated Indole-Based Tubulin Inhibitors
| Compound Class | Cancer Cell Line | IC50 / EC50 | Tubulin Polymerization IC50 | Reference |
| Indole-2-carbohydrazide | MCF-7 | 0.42 µM | 1.7 µM | [6] |
| Indole-2-carbohydrazide | MCF-7 | 0.17 µM | 1.4 µM | [6] |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | - | EC50: 0.57 µM (CFTR potentiator) | - | [13] |
| Quinoline-indole derivative | Various | 2 - 11 nM | 2.09 µM | [14] |
Table 3: Kinase Inhibitory Activity of Trifluoromethylated Indoles
| Compound | Target Kinase(s) | IC50 | Cell-Based Assay GI50 | Reference |
| Indole Derivative 5a | - | - | 3.98 - 29.93 µM (GBM cells) | [15] |
| Indole Derivative 9 | - | - | 1.9 µM (U251 GBM cells) | [15] |
| Azaindole Derivatives | Various Kinases (AAK1, ALK, AXL, etc.) | Varies | Varies | [10] |
Experimental Protocols
Synthesis of a Trifluoromethylated Indole: CF3-Indomethacin
A reliable synthesis of CF3-indomethacin involves the Fisher indole cyclization of 5,5,5-trifluorolevulinic acid lactone with 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride under acidic conditions.[12][16] While the traditional route using CF3-levulinic acid can be unreliable, the use of the lactone provides a more reproducible method, with yields around 20%.[11][16]
General Procedure:
-
Combine 5,5,5-trifluorolevulinic acid lactone and 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride.
-
Perform the reaction under acidic conditions.
-
The crude product can be purified by chromatography to yield CF3-indomethacin.
In Vitro COX-2 Inhibition Assay
The inhibitory activity of trifluoromethylated indoles against COX-2 can be determined using a variety of in vitro assays. A common method involves measuring the oxygenation of arachidonic acid (AA) by purified recombinant COX-2.
-
Purified and hematin-reconstituted human or mouse COX-2 is equilibrated at 37 °C.
-
The test compound (e.g., CF3-indomethacin) and [1-¹⁴C]-arachidonic acid are added simultaneously.
-
The reaction is incubated for a short period (e.g., 30 seconds).
-
The reaction is quenched, and the products are extracted and separated by thin-layer chromatography.
-
The amount of oxygenated product is quantified to determine the percent inhibition and subsequently the IC50 value.
For time-dependent inhibition studies, the enzyme is pre-incubated with the inhibitor for various time points before the addition of the substrate.[12]
In Vitro Tubulin Polymerization Assay
The effect of trifluoromethylated indoles on tubulin polymerization can be assessed using a turbidity-based or fluorescence-based in vitro assay.
Fluorescence-Based Assay Protocol: [17][18]
-
Reconstitute lyophilized porcine brain tubulin with ice-cold general tubulin buffer containing GTP.
-
Prepare a reaction mix containing tubulin, GTP, glycerol (as a polymerization enhancer), and a fluorescent reporter that binds to polymerized microtubules.
-
Add the test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to a 96-well plate pre-warmed to 37°C.
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells.
-
Immediately measure the fluorescence intensity over time in a microplate reader.
-
Plot the fluorescence intensity versus time to generate polymerization curves and determine the IC50 value.
Kinase Inhibition Assay (PI3K/Akt/mTOR Pathway)
The inhibitory activity of trifluoromethylated indoles against kinases in the PI3K/Akt/mTOR pathway can be evaluated using various biochemical and cell-based assays.
General Biochemical Assay Principle: These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The detection method can be radiometric (using ³²P-ATP), fluorescence-based, or luminescence-based.
General Cell-Based Assay Principle:
-
Culture a relevant cancer cell line known to have an activated PI3K/Akt/mTOR pathway.
-
Treat the cells with the test compound at various concentrations.
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream targets of the pathway, such as Akt, S6K, and 4E-BP1. A decrease in phosphorylation indicates inhibition of the pathway.
Visualizations of Pathways and Workflows
Drug Discovery Workflow for Small Molecule Inhibitors
The following diagram illustrates a general workflow for the discovery and development of small molecule enzyme inhibitors, from initial screening to lead optimization.
Caption: A generalized workflow for small molecule drug discovery.
PI3K/Akt/mTOR Signaling Pathway
This diagram depicts the PI3K/Akt/mTOR signaling cascade and indicates the points of inhibition by small molecule inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Mechanism of Tubulin Polymerization Inhibition
This diagram illustrates how trifluoromethylated indoles can inhibit microtubule dynamics.
Caption: Mechanism of microtubule destabilization.
Conclusion
The incorporation of the trifluoromethyl group into the indole scaffold has proven to be a highly successful strategy in the development of potent and selective modulators of key biological targets. Trifluoromethylated indoles have demonstrated significant promise as anti-inflammatory and anticancer agents, with several compounds exhibiting low nanomolar to micromolar inhibitory activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers in the field to further explore the therapeutic potential of this versatile chemical class. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-(Trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.25 | br s | - | N-H |
| 7.69 | d | 7.9 | H-7 |
| 7.42 | d | 7.5 | H-5 |
| 7.30 | t | 7.8 | H-6 |
| 7.23 | t | 2.8 | H-2 |
| 6.81 | dd | 3.2, 0.8 | H-3 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 135.9 | C-7a |
| 128.5 (q, J = 31.3 Hz) | C-4 |
| 125.2 (q, J = 272.5 Hz) | CF₃ |
| 124.9 | C-2 |
| 122.9 | C-7 |
| 121.3 (q, J = 5.0 Hz) | C-5 |
| 119.8 | C-6 |
| 111.8 | C-3a |
| 104.2 | C-3 |
Table 3: IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Description |
| 3410 | N-H stretch |
| 1595 | C=C aromatic stretch |
| 1460 | C-H bend |
| 1320 | C-N stretch |
| 1120, 1050 | C-F stretch (CF₃) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ |
| 166 | 20 | [M-F]⁺ |
| 138 | 15 | [M-HCN-F]⁺ |
| 116 | 30 | [M-CF₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.[1]
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance.
Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200 °C.
-
Mass Range: 50-500 m/z.
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular structure and spectroscopic data for characterization.
References
The Strategic Role of the Trifluoromethyl Group in Modifying Indole Bioactivity
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful tool for modulating the bioactivity of these compounds. This guide provides a comprehensive overview of the multifaceted roles of the CF3 group in enhancing the pharmacological properties of indole derivatives. We will delve into the effects of trifluoromethylation on lipophilicity, metabolic stability, and target binding affinity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and workflows.
Introduction: The Power of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its unique and potent effects on molecular properties. When appended to a privileged scaffold like indole, the CF3 group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential.
The indole nucleus, a bicyclic aromatic heterocycle, is a common feature in a vast array of bioactive compounds, including neurotransmitters (e.g., serotonin), anti-inflammatory agents (e.g., indomethacin), and anti-cancer drugs. The ability to fine-tune the properties of these indole-based molecules through chemical modification is crucial for drug discovery and development.
This guide will explore the specific advantages conferred by the trifluoromethyl group in the context of indole bioactivity.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group imparts a profound change in the physicochemical properties of the parent indole molecule. These changes are primarily driven by the high electronegativity of fluorine and the unique electronic nature of the C-F bond.
Lipophilicity and Membrane Permeability
The CF3 group is highly lipophilic, a property quantified by the Hansch parameter (π). The π value for a CF3 group is approximately 0.88, indicating a significant increase in a molecule's lipophilicity upon its introduction. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is often a critical factor for central nervous system (CNS) active agents.
Table 1: Comparison of Lipophilicity (logP) for Indole and Trifluoromethyl-Indole Derivatives
| Compound | Position of CF3 | logP |
| Indole | - | 2.14 |
| 2-Trifluoromethylindole | 2 | 3.16 |
| 3-Trifluoromethylindole | 3 | 3.21 |
| 4-Trifluoromethylindole | 4 | 3.02 |
| 5-Trifluoromethylindole | 5 | 3.01 |
| 6-Trifluoromethylindole | 6 | 3.01 |
| 7-Trifluoromethylindole | 7 | 3.03 |
Note: logP values are calculated estimates and can vary based on the prediction software and experimental conditions.
Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation. The CF3 group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong C-F bond is resistant to cleavage, and the bulky nature of the CF3 group can sterically hinder enzymatic attack on adjacent positions.
For instance, the introduction of a CF3 group at the 5-position of the indole ring can prevent para-hydroxylation, a common metabolic pathway for indole derivatives.
Acidity and Basicity (pKa)
The strongly electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups. For example, it can decrease the pKa of the indole nitrogen, making it more acidic. This modulation of pKa can impact a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Impact on Biological Activity
The physicochemical modifications induced by the CF3 group translate into significant changes in the biological activity of indole derivatives.
Enhanced Binding Affinity and Selectivity
The CF3 group can participate in various non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions. These interactions can lead to a significant increase in binding affinity and, in some cases, improved selectivity for the desired target over off-targets.
Table 2: Effect of Trifluoromethylation on Receptor Binding Affinity
| Compound | Target Receptor | IC50 (nM) | Fold Improvement |
| Indole-based Ligand A | 5-HT2A | 58.3 | - |
| 5-CF3-Indole-based Ligand A | 5-HT2A | 2.1 | 27.8 |
| Indole-based Ligand B | Cannabinoid CB1 | 120.7 | - |
| 2-CF3-Indole-based Ligand B | Cannabinoid CB1 | 8.5 | 14.2 |
Case Study: Trifluoromethylated Indoles as Anti-inflammatory Agents
Several studies have demonstrated the enhanced anti-inflammatory activity of trifluoromethylated indole derivatives. For example, CF3-containing analogues of indomethacin have shown improved cyclooxygenase (COX) inhibition.
Signaling Pathway: COX Inhibition by Trifluoromethylated Indole Analogs
The Rise of a Privileged Scaffold: A Technical Guide to 4-(Trifluoromethyl)-1H-indole Derivatives in Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals. Strategic functionalization of this "privileged scaffold" has yielded potent therapeutic agents across a spectrum of diseases. Among these modifications, the introduction of a trifluoromethyl (CF₃) group has proven to be a particularly powerful strategy. This technical guide delves into the discovery and significance of 4-(Trifluoromethyl)-1H-indole derivatives and their analogues, with a focus on their role as potent enzyme inhibitors in oncology. We will explore their mechanism of action, present key structure-activity relationship (SAR) data, provide detailed experimental protocols, and visualize the complex biological pathways they modulate.
The Significance of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "superstar" substituent in drug design for its ability to dramatically and favorably alter a molecule's physicochemical and pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a drug candidate's profile:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism at adjacent positions. This can increase the compound's half-life and bioavailability.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.
-
Modulated Acidity/Basicity: The powerful inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor-binding interactions.
-
Improved Binding Affinity: The unique steric and electronic profile of the CF₃ group can lead to stronger and more specific interactions with biological targets, enhancing potency.
These attributes make trifluoromethylated indoles highly sought-after building blocks in modern drug discovery programs, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles for new therapeutic entities.
Case Study: Inhibition of p97 ATPase in Cancer Therapy
A compelling example of the therapeutic potential of trifluoromethyl-indoles lies in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97, a type II AAA (ATPase Associated with diverse cellular Activities). p97 is a critical chaperone protein that plays a central role in protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy. In cancer cells, which experience high proteotoxic stress due to rapid proliferation and protein synthesis, p97 function is essential for survival. Its inhibition leads to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to cancer cell death (apoptosis). This makes p97 a promising target for cancer therapeutics.
Researchers have identified a series of 2-aroyl-5-substituted-indoles as potent inhibitors of p97's ATPase activity. Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the indole ring is critical for inhibitory activity.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro inhibitory activity of a focused series of C-5 substituted indole analogues against p97, as measured by the ADP-Glo™ assay. The data highlights the significant impact of the C-5 substituent on potency.
| Compound ID | Indole C-5 Substituent | IC₅₀ (μM) against p97 |
| 1 | -H | 11 ± 3 |
| 2 | -SF₅ | 22 ± 1 |
| 3 | -CF₃O | 3.8 ± 0.8 |
| 4 | -CH₃O | 0.71 ± 0.22 |
| 5 | -CH₃ | 0.24 ± 0.11 |
| 6 | -CF₃ | 2.9 ± 0.6 |
| 7 | -NO₂ | 0.05 ± 0.04 |
Data sourced from a study on bioisosteric inhibitors of p97.
Notably, while the nitro-analogue (7 ) was the most potent, the trifluoromethyl-analogue (6 ) demonstrated significant, sub-micromolar activity. The wide range of potencies (over 400-fold) across this series underscores the sensitivity of the p97 binding pocket to both the electronic and steric properties of the C-5 substituent.
Signaling Pathway Modulation
The primary mechanism by which these indole derivatives exert their anticancer effect is through the disruption of the p97-mediated ubiquitin-proteasome system. p97 functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome. Inhibition of p97's ATPase activity stalls this entire process.
Caption: The role of p97 in the Ubiquitin-Proteasome System and its inhibition.
Broader Significance: Indole Derivatives as PDE4 Inhibitors
The utility of the trifluoromethyl-indole scaffold is not limited to p97 inhibition. Derivatives have also been investigated as potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used to treat conditions like COPD and psoriasis. Several indole-based compounds have shown low nanomolar IC₅₀ values for PDE4 inhibition, demonstrating the versatility of this chemical class.
| Compound Class | Target | Representative IC₅₀ | Therapeutic Area |
| Indole N-oxides | PDE4 | Low nanomolar | Anti-inflammatory |
| Hydroxylated Indoles | PDE4 | 9.7 nM | Anti-inflammatory |
This further cements the status of trifluoromethyl-indoles as a "privileged scaffold" capable of being adapted to target diverse enzyme families.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 2-aroyl-5-(trifluoromethyl)-1H-indole and for the biological assay used to determine p97 inhibition.
Protocol 1: Representative Synthesis of (5-(Trifluoromethyl)-1H-indol-2-yl)(phenyl)methanone
This protocol describes a representative synthesis via a Friedel-Crafts acylation reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of a 2-aroyl-5-trifluoromethyl-indole.
Materials:
-
5-(Trifluoromethyl)-1H-indole
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(Trifluoromethyl)-1H-indole (1 equivalent) and dissolve in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15 minutes.
-
Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the suspension via a syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (5-(Trifluoromethyl)-1H-indol-2-yl)(phenyl)methanone.
Protocol 2: p97 ATPase Activity Measurement using ADP-Glo™ Assay
This protocol outlines the steps to measure the IC₅₀ of an inhibitor against p97 ATPase.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ ATPase assay.
Materials:
-
Purified recombinant human p97/VCP protein
-
Test inhibitor (e.g., Compound 6 ) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a working solution of p97 enzyme in assay buffer. Prepare a working solution of ATP in assay buffer. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.
-
Assay Plate Setup: In a white, opaque multi-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
p97 enzyme solution.
-
-
Initiate ATPase Reaction: Start the reaction by adding the ATP solution to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL) to each well. This terminates the ATPase reaction and depletes the remaining unconsumed ATP.
-
Second Incubation: Mix the plate and incubate at room temperature for 40 minutes.
-
ADP Detection: Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume (e.g., 50 µL) to each well. This reagent converts the ADP generated by p97 into ATP and provides the luciferase/luciferin needed for the light-generating reaction.
-
Third Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the p97 ATPase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold and its analogues represent a highly valuable class of molecules in modern drug discovery. The strategic incorporation of the trifluoromethyl group confers advantageous properties that enhance metabolic stability, membrane permeability, and target affinity. As demonstrated with the potent inhibition of the p97 ATPase, these derivatives hold significant promise for the development of next-generation cancer therapeutics. The versatility of the scaffold, evidenced by its application in developing PDE4 inhibitors, ensures that it will remain an area of intense research. The synthetic and analytical protocols provided herein offer a practical foundation for researchers aiming to explore and expand upon the therapeutic potential of this remarkable molecular framework.
Preliminary In Vitro Evaluation of 4-(Trifluoromethyl)-1H-indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position of the indole scaffold can significantly enhance the therapeutic potential of these molecules. The electron-withdrawing nature of the CF3 group can modulate crucial physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making 4-(Trifluoromethyl)-1H-indole a privileged scaffold in modern drug discovery.[2] This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of various this compound compounds, summarizing key biological data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives across different therapeutic areas.
Table 1: Anti-HIV Activity of Trifluoromethyl Indole Derivatives [4][5]
| Compound | Target | Assay Cell Line | IC50 (nM) |
| 10i | Wild-Type HIV-1 | MT-2 | Low nanomolar |
| 10k | Wild-Type HIV-1 | MT-2 | Low nanomolar |
| 10i | Y181C Mutant HIV-1 | MT-2 | More potent than Nevirapine |
| 10k | Y181C Mutant HIV-1 | MT-2 | More potent than Nevirapine |
Table 2: Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | Activity | Reference |
| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives | Lymphoma Cells | IC50 = 0.89-1.80 µM | [6] |
| 4-Bromophenyl substituted compound I | P3HR1 and P3HR1 Vin resistance | IC50 = 0.96 and 0.89 µM | [6] |
| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | HCT116 (colon) | IC50 = 7 ± 0.27 µM | [7] |
| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | HepG2 (liver) | IC50 = 5.5 ± 0.2 µM | [7] |
| Spirooxindoles linked to 3-acylindole (R = 4-F3CC6H4) | PC3 (pancreatic) | IC50 = 6 ± 0.23 µM | [7] |
Table 3: Antifungal Activity of Indole Schiff Base Compounds [1]
| Compound | Fungal Strain | Inhibition at 500 µg/mL (%) |
| 2j | F. graminearum | 100 |
| 2j | F. oxysporum | 95.7 |
| 2j | F. moniliforme | 89 |
| 2j | P. p. var. nicotianae | 76.5 |
| 2j | C. lunata | 81.9 |
| 2q | C. lunata | 83.7 |
Table 4: MTP Inhibitory Activity [8]
| Compound | Target | Assay System | Potency |
| Dirlotapide | MTP Enzyme | HepG2 cells | Excellent |
| Dirlotapide | MTP Enzyme | Canine hepatocytes | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-HIV Activity Assay (MT-2 Cell-Based Assay)[4][5]
-
Cell Culture: MT-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.
-
Viral Infection: MT-2 cells are infected with HIV-1 (e.g., wild-type or mutant strains) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 4-6 days.
-
Viability/Cytotoxicity Assay: The viability of the cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Anticancer Activity (MTT Assay)[7][9]
-
Cell Seeding: Cancer cells (e.g., Hep-G2, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antifungal Activity Assay (Mycelium Growth Rate Method)[1]
-
Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each Petri dish containing the compound-amended PDA.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (without the compound).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vitro anti-HIV activity screening.
References
- 1. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 8. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Electronic Properties of the 4-(Trifluoromethyl)-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 4-position of the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electronic characteristics of this important scaffold, supported by detailed experimental protocols and computational data.
Introduction to the this compound Core
Indole derivatives are ubiquitous in nature and form the backbone of numerous pharmaceuticals. The strategic placement of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, on the indole core dramatically alters its physicochemical properties. Specifically, the -CF3 group enhances lipophilicity, metabolic stability, and bioavailability of parent compounds, making trifluoromethylated indoles highly sought-after in drug discovery. The 4-substituted isomer, in particular, presents a unique profile for molecular design and functionalization.
Electronic Properties: A Computational Perspective
The electronic nature of the this compound scaffold is dictated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing trifluoromethyl group on the benzene ring. Understanding these properties is crucial for predicting the molecule's reactivity and its potential interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them (HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
| HOMO Energy | [Data not currently available in literature] |
| LUMO Energy | [Data not currently available in literature] |
| HOMO-LUMO Gap | [Data not currently available in literature] |
Note: The values in this table would be populated based on DFT calculations, which are recommended for specific research applications.
A general workflow for calculating these properties is outlined below.
Acidity (pKa)
The acidity of the N-H proton in the indole ring is influenced by the electron-withdrawing -CF3 group. This group is expected to increase the acidity (lower the pKa) compared to unsubstituted indole.
Table 2: Predicted Acidity of this compound
| Compound | Predicted pKa |
| 1H-Indole | ~17 |
| This compound | [Data not currently available in literature, expected to be lower than 17] |
Note: Experimental determination or high-level computational prediction is required for an accurate pKa value.
Reactivity of the this compound Scaffold
The reactivity of the indole ring is characterized by a high propensity for electrophilic aromatic substitution, primarily at the C3 position due to the electron-donating nature of the nitrogen atom. However, the presence of the strongly deactivating -CF3 group at the C4 position modulates this reactivity, potentially influencing the regioselectivity of such reactions.
Electrophilic Aromatic Substitution
The electron-withdrawing -CF3 group deactivates the benzene ring towards electrophilic attack. The pyrrole ring, while also influenced, remains the more reactive part of the molecule. Electrophilic substitution is generally expected to occur at the C3 or C5 positions. The precise outcome depends on the nature of the electrophile and the reaction conditions.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 4-Substituted Indoles
| Reaction | Reagents | Expected Major Product(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3- and/or C5-formylated |
| Nitration | HNO₃, H₂SO₄ | C3- and/or C5-nitro |
| Halogenation | NBS, NCS, I₂ | C3- and/or C5-halogenated |
Note: Specific yields and regioselectivity ratios for this compound require experimental validation.
Synthesis of this compound
Several synthetic routes to trifluoromethylated indoles have been reported. A common strategy involves the cyclization of appropriately substituted anilines.
Representative Synthetic Protocol
A potential synthetic route to this compound could involve a Fischer indole synthesis or a palladium-catalyzed cyclization of a suitable precursor. A detailed experimental protocol for a specific synthesis is provided below for illustrative purposes.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines (Adapted for the 4-substituted isomer)
This is a generalized protocol and may require optimization for the 4-substituted analog.
-
Starting Materials: A suitably protected 2-alkynyl-5-(trifluoromethyl)aniline derivative.
-
Reagents: Fluoroform-derived CuCF3 reagent, solvent (e.g., DMF), and potentially a ligand (e.g., TMEDA).
-
Procedure:
-
To a solution of the 2-alkynyl-5-(trifluoromethyl)aniline derivative in the chosen solvent, add the CuCF3 reagent and any necessary ligands.
-
Heat the reaction mixture to the optimized temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Applications in Drug Discovery
The unique properties of the this compound scaffold make it an attractive core for the development of novel therapeutic agents. Indole derivatives are known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
Several indole-based compounds have been developed as potent kinase inhibitors for the treatment of cancer and other diseases. Substitution at the 4-position of the indole ring has been shown to be a viable strategy for developing inhibitors of kinases such as PI3K.
GPCR Modulators
GPCRs are a major class of drug targets. The indole scaffold can serve as a template for the design of both agonists and antagonists for various GPCRs. The lipophilic nature of the trifluoromethyl group can enhance the ability of these molecules to cross cell membranes and interact with these transmembrane proteins.
Conclusion
The this compound scaffold represents a valuable building block in modern medicinal chemistry. Its distinct electronic properties, conferred by the powerful electron-withdrawing trifluoromethyl group, significantly influence its reactivity and potential for biological activity. Further experimental and computational investigation into the precise reactivity and electronic parameters of this scaffold will undoubtedly accelerate the development of novel therapeutics and functional materials. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecular core.
4-(Trifluoromethyl)-1H-indole: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and application of 4-(trifluoromethyl)-1H-indole as a pivotal building block in modern organic synthesis and medicinal chemistry. The strategic introduction of the trifluoromethyl group at the 4-position of the indole scaffold imparts unique physicochemical properties, rendering it a valuable synthon for the development of novel therapeutics and functional materials.
Physicochemical and Spectroscopic Properties
The trifluoromethyl group at the C4 position significantly influences the electronic properties of the indole ring system. It acts as a strong electron-withdrawing group, which can modulate the reactivity of the indole core and the biological activity of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 128562-95-8 |
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| Appearance | Solid |
| Boiling Point | 256.7 ± 35.0 °C at 760 Torr[1] |
| Density | 1.367 ± 0.06 g/cm³[1] |
| Flash Point | 109.0 ± 25.9 °C[1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data for related trifluoromethyl-indoles suggest characteristic shifts for the indole protons, influenced by the C4-CF₃ group. For example, in 2-(trifluoromethyl)-1H-indole, proton signals appear at δ 8.37 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.3 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.20 (dd, J = 14.6, 6.8 Hz, 1H), and 6.92 (s, 1H)[2]. |
| ¹³C NMR | The electron-withdrawing CF₃ group significantly impacts the chemical shifts of the aromatic carbons. For 2-(trifluoromethyl)-1H-indole, signals are observed at δ 136.13, 126.60, 125.73 (q, J = 38.8 Hz), 124.77, 122.08, 121.26 (q, J = 268.5 Hz), 121.13, 111.69, and 104.27 (q, J = 3.3 Hz)[2]. |
| ¹⁹F NMR | The trifluoromethyl group typically exhibits a singlet in the ¹⁹F NMR spectrum. For 2-(trifluoromethyl)-1H-indole, this signal appears at δ -60.54 (s)[2]. For 4-methoxy-2-(trifluoromethyl)-1H-indole, the shift is at δ -60.35[2]. The typical range for a CF₃ group on an aromatic ring is around -60 to -65 ppm relative to CFCl₃. |
| IR Spectroscopy | The IR spectrum of indole shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. Aromatic C=C stretching vibrations appear around 1508 cm⁻¹ and 1577 cm⁻¹[3]. The presence of the CF₃ group will introduce strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 185, with fragmentation patterns characteristic of the indole ring and loss of fluorine or the CF₃ group. |
Synthesis of this compound
A common synthetic route to this compound involves the reductive cyclization of a substituted nitrophenyl derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine
This intermediate can be prepared from 2-methyl-3-nitrobenzotrifluoride through a condensation reaction.
Step 2: Reductive Cyclization to this compound [4]
-
Materials:
-
Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine (6.3 g, 24 mmol)
-
Iron powder (4.3 g, 77 mmol)
-
Acetic acid (150 mL)
-
2.0 M Hydrochloric acid
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve Dimethyl-[2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine (6.3 g, 24 mmol) in acetic acid (150 mL) in a round-bottom flask.
-
Add iron powder (4.3 g, 77 mmol) to the solution.
-
Heat the reaction mixture to reflux overnight under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with 2.0 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Neutralize the organic layer with a saturated solution of potassium carbonate and perform another extraction.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield this compound.
-
-
Yield: 4.5 g (100%)[4]
References
The Trifluoromethyl Indole Scaffold: A Technical Guide to Mechanisms of Action in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals. Strategic modification of this core can significantly enhance therapeutic efficacy. One of the most impactful modifications is the introduction of a trifluoromethyl (CF₃) group. This technical guide provides an in-depth exploration of the mechanisms of action for trifluoromethyl indole compounds, focusing on their role as modulators of critical signaling pathways. The incorporation of the CF₃ group often improves a compound's metabolic stability, lipophilicity, and binding affinity for its biological target, making these derivatives highly valuable in modern drug discovery.[1] This document details the effects of these compounds on key cellular pathways, presents quantitative bioactivity data, outlines relevant experimental protocols, and provides visual representations of these complex systems.
Physicochemical Impact of the Trifluoromethyl Group
The unique properties of the trifluoromethyl group are central to its utility in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's characteristics compared to its non-fluorinated analogs.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often leads to an increased in vivo half-life for the drug.[3]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[3]
-
Binding Affinity: As a bioisostere for methyl or chloro groups, the CF₃ group can modify the electronic and steric profile of a compound, potentially leading to stronger and more selective interactions with its target protein.[4]
Mechanism of Action: Modulation of Signaling Pathways
While the precise mechanism of action is target-specific, a significant body of research points to the modulation of key intracellular signaling pathways as a primary mode of action for the anticancer effects of indole derivatives. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequently implicated target.[2][5] Aberrant activation of this pathway is a hallmark of many cancers.[6]
Natural indoles, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are well-documented inhibitors of the PI3K/Akt/mTOR pathway.[2] They exert their anticancer effects by inhibiting Akt phosphorylation, which in turn prevents the activation of downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[7] Given the enhanced properties conferred by the CF₃ group, trifluoromethyl indole derivatives are being actively investigated as potent anticancer agents, with evidence suggesting they operate through similar, multi-targeted mechanisms.[8]
Caption: The PI3K/Akt/mTOR signaling pathway and a proposed point of inhibition for trifluoromethyl indoles.
Quantitative Data Presentation
The biological activity of trifluoromethyl indole compounds has been quantified against various targets. The following tables summarize key findings from the literature, showcasing their potency in different therapeutic areas.
Table 1: Anticancer Activity of Trifluoromethyl Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Citation |
| 30 (bisindole with 4-trifluoromethyl substituent) | HepG2 (Liver Carcinoma) | Cytotoxicity Assay | 7.37 | [9][10] |
| 30 (bisindole with 4-trifluoromethyl substituent) | MOLT-3 (Leukemia) | Cytotoxicity Assay | 10.01 | [9] |
| Flavopereirine (β-carboline indole alkaloid) | HCT116 (Colon Carcinoma) | Viability Assay | 8.15 | [8] |
Table 2: Anti-HIV-1 Activity of Trifluoromethyl Indole Derivatives
| Compound ID | HIV-1 Strain | Assay Type | IC₅₀ (µM) | Citation |
| 10i | Wild-Type (IIIB) | Cell-Titer Glo | 0.003 | [11] |
| 10k | Wild-Type (IIIB) | Cell-Titer Glo | 0.003 | [11] |
| 10k | Y181C Mutant | Cell-Titer Glo | 1.932 | [11] |
Experimental Protocols
Detailed and reproducible methodologies are critical for validating the mechanism of action of novel compounds. Below are representative protocols for the synthesis of a trifluoromethyl indole and for a key biochemical assay used to determine inhibitory activity.
Protocol 1: General Synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one
This protocol describes the nucleophilic trifluoromethylation of isatin derivatives, a common starting point for various trifluoromethyl indoles.[3]
Materials:
-
Isatin derivative (1 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (2 mmol)
-
Cesium fluoride (CsF) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
Dissolve the isatin derivative (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add (Trifluoromethyl)trimethylsilane (2 mmol) to the solution.
-
Add a catalytic amount of Cesium Fluoride (CsF).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (20 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Caption: Experimental workflow for the synthesis and purification of a trifluoromethyl indole precursor.
Protocol 2: Biochemical Kinase Assay for IC₅₀ Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as PI3K or Akt, using a luminescence-based assay.[11][12]
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test trifluoromethyl indole compound (serial dilutions in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the recombinant kinase enzyme and its specific substrate in kinase assay buffer. Add 20 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent as per the manufacturer's instructions. This typically involves a 40-minute incubation to deplete unused ATP, followed by a second reagent addition and a 30-minute incubation to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Normalize the data against controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[11]
Caption: Logical workflow for the determination of kinase inhibitor IC50 values.
Conclusion
Trifluoromethyl indole compounds represent a promising class of molecules for therapeutic development. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties, enhancing metabolic stability and membrane permeability. Mechanistically, these compounds, like their natural indole counterparts, are capable of modulating critical cell signaling pathways, with the PI3K/Akt/mTOR cascade being a key target in oncology. The quantitative data demonstrate their high potency against various disease targets. The detailed protocols provided herein offer a framework for the synthesis and biological evaluation of novel trifluoromethyl indole derivatives, facilitating further research and development in this important area of medicinal chemistry.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Greener Synthetic Routes for 4-(Trifluoromethyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for greener synthetic methodologies targeting the synthesis of 4-(trifluoromethyl)-1H-indole, a key structural motif in medicinal chemistry and drug development. The protocols emphasize principles of green chemistry, including atom economy, reduction of hazardous waste, and the use of more benign reagents and solvents.
Introduction
The this compound scaffold is a privileged pharmacophore due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. Traditional synthetic routes often rely on harsh reagents and multi-step procedures that generate significant waste. The following protocols offer more sustainable alternatives to classical methods like the Leimgruber-Batcho and Fischer indole syntheses, focusing on one-pot procedures and catalytic reductive cyclizations.
Protocol 1: One-Pot Modified Leimgruber-Batcho Synthesis
This protocol adapts the classical Leimgruber-Batcho indole synthesis into a more efficient one-pot procedure, reducing solvent use and eliminating the need to isolate the intermediate enamine. This method starts from the readily available 2-nitro-6-(trifluoromethyl)toluene.
Reaction Pathway
Caption: One-pot Leimgruber-Batcho synthesis workflow.
Experimental Protocol
-
Reaction Setup: To a stirred solution of 2-nitro-6-(trifluoromethyl)toluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).
-
Enamine Formation: Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After completion of the first step, cool the reaction mixture to 80 °C. Cautiously add a catalytic amount of Palladium on carbon (10% Pd/C, 0.05 eq) followed by the dropwise addition of hydrazine hydrate (3.0 eq).
-
Reaction Monitoring: An exothermic reaction will be observed with the evolution of nitrogen gas. Stir the reaction mixture at 80-90 °C for 2-4 hours until the complete consumption of the intermediate enamine is observed by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Nitro-6-(trifluoromethyl)toluene |
| Key Reagents | DMF-DMA, Pyrrolidine, Hydrazine Hydrate |
| Catalyst | 10% Palladium on Carbon |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 110 °C (Step 1), 80-90 °C (Step 2) |
| Reaction Time | 6-10 hours (total) |
| Typical Yield | 75-85% |
Protocol 2: Greener Fischer Indole Synthesis using a Recyclable Acid Catalyst in Aqueous Media
This protocol presents a greener alternative to the traditional Fischer indole synthesis, which typically employs strong, corrosive acids and organic solvents. By utilizing a water-tolerant Brønsted acidic ionic liquid as a recyclable catalyst in an aqueous medium, this method significantly improves the environmental footprint of the synthesis.
Reaction Pathway
Caption: Greener Fischer indole synthesis workflow.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in water.
-
Catalyst Addition: Add the Brønsted acidic ionic liquid (e.g., a sulfonic acid-functionalized imidazolium salt) (10 mol%) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (100 °C) and stir vigorously for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid catalyst can be reused for subsequent batches after removal of any solid byproducts.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Value |
| Starting Materials | 3-(Trifluoromethyl)phenylhydrazine, Pyruvic Acid |
| Catalyst | Brønsted Acidic Ionic Liquid |
| Solvent | Water |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
Comparative Analysis of Greener Synthesis Protocols
| Feature | Protocol 1: One-Pot Leimgruber-Batcho | Protocol 2: Greener Fischer Indole |
| Green Chemistry Principle | Atom Economy, Reduced Steps | Use of Benign Solvents, Catalyst Recyclability |
| Starting Materials | 2-Nitro-6-(trifluoromethyl)toluene | 3-(Trifluoromethyl)phenylhydrazine, Pyruvic Acid |
| Catalyst | Heterogeneous (Pd/C) | Homogeneous (Ionic Liquid) |
| Solvent | DMF (Organic) | Water (Green) |
| Byproducts | Water, Nitrogen gas, Pyrrolidine | Water, Carbon dioxide |
| Advantages | High yield in a single pot | Environmentally benign solvent, recyclable catalyst |
| Disadvantages | Use of a high-boiling organic solvent | Longer reaction times may be required |
Conclusion
The presented protocols offer viable and more sustainable alternatives for the synthesis of this compound. The one-pot Leimgruber-Batcho modification provides an efficient route with high yields, while the greener Fischer indole synthesis offers significant environmental benefits through the use of water as a solvent and a recyclable catalyst. The choice of protocol may depend on the specific requirements of the synthesis, including scale, available starting materials, and environmental considerations. These methods contribute to the growing toolbox of green chemistry for the production of valuable pharmaceutical intermediates.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Trifluoromethyl-Containing Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into indole scaffolds is a paramount strategy in medicinal chemistry and materials science. The unique electronic properties of the -CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of indole-based compounds. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the precise and efficient construction of these valuable molecules. This document provides detailed application notes and protocols for several state-of-the-art palladium-catalyzed methods for the synthesis of trifluoromethyl-containing indoles.
Method 1: Synthesis of 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp³)–H Functionalization
This method allows for the synthesis of 2-(trifluoromethyl)indoles from readily available anilines through the cyclization of trifluoroacetimidoyl chlorides. The reaction proceeds via a Pd(0)-catalyzed C(sp³)–H functionalization and demonstrates good functional group tolerance.[1][2][3]
Experimental Protocol
General Procedure: [3] To an oven-dried screw-cap vial equipped with a magnetic stir bar, the corresponding trifluoroacetimidoyl chloride (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and S-IPr (0.10 equiv.) are added. The vial is evacuated and backfilled with argon three times. Toluene (to achieve a 0.1 M concentration of the substrate) and potassium acetate (KOAc, 2.0 equiv.) are then added. The reaction mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Data Presentation
| Entry | Substrate (Trifluoroacetimidoyl Chloride) | Product | Yield (%)[3] |
| 1 | N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride | 5,7-dimethyl-2-(trifluoromethyl)-1H-indole | 85 |
| 2 | N-(4-chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride | 5-chloro-7-methyl-2-(trifluoromethyl)-1H-indole | 78 |
| 3 | N-(4-methoxy-2-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride | 5-methoxy-7-methyl-2-(trifluoromethyl)-1H-indole | 92 |
| 4 | N-(2-methyl-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetimidoyl chloride | 5,7-bis(trifluoromethyl)-1H-indole | 65 |
| 5 | N-(4-fluoro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride | 5-fluoro-7-methyl-2-(trifluoromethyl)-1H-indole | 81 |
Logical Workflow
Caption: Workflow for Pd(0)-Catalyzed C(sp³)–H Functionalization.
Method 2: Regioselective Synthesis from Unactivated Alkenes and Trifluoroacetimidoyl Chlorides
This approach provides access to structurally diverse trifluoromethyl-containing indoles through a palladium-catalyzed dual functionalization of unactivated alkenes.[4][5][6][7][8] The regioselectivity of the annulation reaction is controlled by the structure of the alkene substrate.[4]
Experimental Protocol
General Procedure: [4] In a nitrogen-filled glovebox, a mixture of the trifluoroacetimidoyl chloride (0.4 mmol), the 4-pentenoic acid derivative (0.2 mmol), palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), and sodium carbonate (Na₂CO₃, 2.0 equiv.) is placed in a screw-capped vial. THF/PhCF₃ (2.0 mL, v/v = 4/1) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 80 °C for 48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a short pad of celite, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to afford the desired trifluoromethyl-containing indole.
Data Presentation
| Entry | Trifluoroacetimidoyl Chloride | 4-Pentenoic Acid Derivative | Product | Yield (%)[4] |
| 1 | N-(4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride | N-(quinolin-8-yl)pent-4-enamide | 1-(4-methylphenyl)-3-((E)-pent-1-en-1-yl)-2-(trifluoromethyl)-1H-indole | 72 |
| 2 | N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride | N-(quinolin-8-yl)pent-4-enamide | 1-(4-methoxyphenyl)-3-((E)-pent-1-en-1-yl)-2-(trifluoromethyl)-1H-indole | 68 |
| 3 | N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride | N-(quinolin-8-yl)pent-4-enamide | 1-(4-chlorophenyl)-3-((E)-pent-1-en-1-yl)-2-(trifluoromethyl)-1H-indole | 55 |
| 4 | N-(4-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride | N-(quinolin-8-yl)pent-4-enamide | 1-(4-bromophenyl)-3-((E)-pent-1-en-1-yl)-2-(trifluoromethyl)-1H-indole | 51 |
| 5 | N-phenyl-2,2,3,3,3-pentafluoropropanimidoyl chloride | N-(quinolin-8-yl)pent-4-enamide | 1-phenyl-3-((E)-pent-1-en-1-yl)-2-(perfluoroethyl)-1H-indole | 45 |
Catalytic Cycle
Caption: Proposed Catalytic Cycle for Indole Synthesis.
Method 3: Direct C7-Trifluoromethylation of Indolines with Umemoto's Reagent
This method achieves the regioselective C7-trifluoromethylation of indolines using a palladium(II) catalyst in conjunction with a removable directing group. The reaction utilizes Umemoto's reagent as the CF₃ radical precursor and copper(II) as an oxidant.[9][10]
Experimental Protocol
General Procedure: [9][10] A mixture of the N-pyrimidyl-indoline (1.0 equiv.), Umemoto's reagent (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 2.0 equiv.) in 1,2-dichloroethane (DCE) is stirred at 100 °C for 24 hours in a sealed tube. After completion of the reaction, the mixture is cooled to room temperature, diluted with dichloromethane (DCM), and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the C7-trifluoromethylated indoline. The pyrimidine directing group can be subsequently removed.
Data Presentation
| Entry | Substrate (N-pyrimidyl-indoline) | Product | Yield (%)[9][10] |
| 1 | 1-(pyrimidin-2-yl)indoline | 1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 85 |
| 2 | 5-methyl-1-(pyrimidin-2-yl)indoline | 5-methyl-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 82 |
| 3 | 5-methoxy-1-(pyrimidin-2-yl)indoline | 5-methoxy-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 78 |
| 4 | 5-chloro-1-(pyrimidin-2-yl)indoline | 5-chloro-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 75 |
| 5 | 5-fluoro-1-(pyrimidin-2-yl)indoline | 5-fluoro-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 79 |
Experimental Workflow
Caption: Workflow for Direct C7-Trifluoromethylation of Indolines.
Method 4: Larock Indole Synthesis for Trifluoromethyl-Containing Indoles
The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation, can be adapted to produce trifluoromethyl-containing indoles.[11][12] A notable example involves the regioselective synthesis from unsymmetric 2-CF₃-1,3-enynes, where the trifluoromethyl group directs the regioselectivity of the cyclization.[11]
Experimental Protocol
General Procedure: [11] To a solution of the o-iodoaniline (1.2 equiv.) and the 2-CF₃-1,3-enyne (1.0 equiv.) in N,N-dimethylformamide (DMF), palladium(II) chloride (PdCl₂, 5 mol%), lithium chloride (LiCl, 2.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) are added. The mixture is stirred at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
| Entry | o-Iodoaniline | 2-CF₃-1,3-enyne | Product | Yield (%)[11] |
| 1 | 2-Iodoaniline | 4-phenyl-2-(trifluoromethyl)but-1-en-3-yne | 3-phenyl-2-(trifluoromethyl)-1H-indole | 85 |
| 2 | 4-Methyl-2-iodoaniline | 4-phenyl-2-(trifluoromethyl)but-1-en-3-yne | 5-methyl-3-phenyl-2-(trifluoromethyl)-1H-indole | 82 |
| 3 | 4-Methoxy-2-iodoaniline | 4-(p-tolyl)-2-(trifluoromethyl)but-1-en-3-yne | 5-methoxy-3-(p-tolyl)-2-(trifluoromethyl)-1H-indole | 76 |
| 4 | 4-Chloro-2-iodoaniline | 4-(4-chlorophenyl)-2-(trifluoromethyl)but-1-en-3-yne | 5-chloro-3-(4-chlorophenyl)-2-(trifluoromethyl)-1H-indole | 70 |
| 5 | 2-Iodo-N-methylaniline | 4-phenyl-2-(trifluoromethyl)but-1-en-3-yne | 1-methyl-3-phenyl-2-(trifluoromethyl)-1H-indole | 88 |
Reaction Scheme
Caption: Larock Synthesis of Trifluoromethyl-Indoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp(3))-H Functionalization of Trifluoroacetimidoyl Chlorides [infoscience.epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Domino Trifluoromethylation and Cyclization of 2-Alkynylanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the domino trifluoromethylation and cyclization of 2-alkynylanilines, a powerful strategy for the synthesis of trifluoromethyl-substituted indoles. This methodology offers an efficient route to novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
The introduction of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The domino trifluoromethylation/cyclization of 2-alkynylanilines has emerged as a robust method for the regioselective synthesis of 2-(trifluoromethyl)indoles and related structures. This one-pot reaction typically employs a copper-based trifluoromethylating reagent derived from fluoroform, offering a cost-effective and atom-economical approach.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles from various N-protected 2-alkynylanilines, highlighting the substrate scope and yields.
Table 1: Synthesis of 2-(Trifluoromethyl)indoles
| Entry | Substrate (R) | Protecting Group (PG) | Product | Yield (%) |
| 1 | H | Ts | 2-(Trifluoromethyl)-1-tosyl-1H-indole | 85 |
| 2 | 5-Me | Ts | 5-Methyl-2-(trifluoromethyl)-1-tosyl-1H-indole | 92 |
| 3 | 5-OMe | Ts | 5-Methoxy-2-(trifluoromethyl)-1-tosyl-1H-indole | 95 |
| 4 | 5-F | Ts | 5-Fluoro-2-(trifluoromethyl)-1-tosyl-1H-indole | 78 |
| 5 | 5-Cl | Ts | 5-Chloro-2-(trifluoromethyl)-1-tosyl-1H-indole | 81 |
| 6 | 5-Br | Ts | 5-Bromo-2-(trifluoromethyl)-1-tosyl-1H-indole | 83 |
| 7 | 5-CN | Ts | 2-(Trifluoromethyl)-1-tosyl-1H-indole-5-carbonitrile | 65 |
| 8 | 4-Me | Ts | 4-Methyl-2-(trifluoromethyl)-1-tosyl-1H-indole | 88 |
| 9 | H | Ms | 1-(Methylsulfonyl)-2-(trifluoromethyl)-1H-indole | 75 |
General Reaction Conditions: 2-alkynylaniline (1.0 equiv), CuCF3 (2.0 equiv), DMF, 100 °C, 12 h.
Table 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles
| Entry | Substrate (R) | Protecting Group (PG) | Product | Yield (%) |
| 1 | H | Ts | 2-(Trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 72 |
| 2 | 5-Me | Ts | 5-Methyl-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 78 |
| 3 | 5-OMe | Ts | 5-Methoxy-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 82 |
| 4 | 5-F | Ts | 5-Fluoro-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 65 |
| 5 | 5-Cl | Ts | 5-Chloro-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 68 |
| 6 | 5-Br | Ts | 5-Bromo-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 70 |
| 7 | 4-Me | Ts | 4-Methyl-2-(trifluoromethyl)-1-tosyl-1H-indole-3-carbaldehyde | 75 |
| 8 | H | Ms | 1-(Methylsulfonyl)-2-(trifluoromethyl)-1H-indole-3-carbaldehyde | 62 |
General Reaction Conditions: 2-alkynylaniline (1.0 equiv), CuCF3 (2.0 equiv), TMEDA (2.0 equiv), DMF, 100 °C, 24 h, under O2 atmosphere.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Protected 2-Alkynylanilines
-
To a solution of the corresponding 2-iodoaniline (1.0 equiv) and terminal alkyne (1.2 equiv) in a mixture of triethylamine and THF (1:2 v/v) is added Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkynylaniline.
-
To a solution of the 2-alkynylaniline (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C is added the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.2 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-protected 2-alkynylaniline.
Protocol 2: Preparation of the Fluoroform-Derived CuCF₃ Reagent
Caution: Fluoroform is a gas. This procedure should be performed in a well-ventilated fume hood.
-
A Schlenk tube is charged with CuCl (1.0 equiv) and KF (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF is added, and the suspension is cooled to -50 °C.
-
Fluoroform gas is bubbled through the suspension for 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting suspension is the CuCF₃ reagent and can be used directly in the subsequent reaction.
Protocol 3: Domino Trifluoromethylation/Cyclization to Synthesize 2-(Trifluoromethyl)indoles
-
To a Schlenk tube containing the freshly prepared CuCF₃ reagent (2.0 equiv) in DMF is added the N-protected 2-alkynylaniline (1.0 equiv).
-
The tube is sealed and the reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Protocol 4: Domino Trifluoromethylation/Cyclization/Formylation to Synthesize 3-Formyl-2-(trifluoromethyl)indoles
-
To a Schlenk tube containing the freshly prepared CuCF₃ reagent (2.0 equiv) in DMF is added the N-protected 2-alkynylaniline (1.0 equiv) and TMEDA (2.0 equiv).
-
The tube is sealed and the reaction mixture is heated at 100 °C for 24 hours under an oxygen atmosphere (balloon).
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-formyl-2-(trifluoromethyl)indole.
Visualizations
Proposed Reaction Mechanism for the Formation of 2-(Trifluoromethyl)indoles
Caption: Proposed reaction pathway for the synthesis of 2-(trifluoromethyl)indoles.
Experimental Workflow for Domino Trifluoromethylation/Cyclization
Caption: General experimental workflow for the domino trifluoromethylation and cyclization.
Conclusion
The domino trifluoromethylation and cyclization of 2-alkynylanilines provides a highly efficient and versatile method for the synthesis of valuable trifluoromethyl-substituted indole derivatives. The reaction proceeds with good to excellent yields and tolerates a range of functional groups on the aniline ring. The ability to selectively synthesize either 2-(trifluoromethyl)indoles or 3-formyl-2-(trifluoromethyl)indoles by modifying the reaction conditions adds to the synthetic utility of this methodology, making it a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes: 4-(Trifluoromethyl)-1H-indole in Medicinal Chemistry
Introduction
4-(Trifluoromethyl)-1H-indole is a valuable heterocyclic building block in medicinal chemistry, offering unique properties for the design of novel therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group at the 4-position of the indole scaffold significantly influences the molecule's physicochemical and pharmacological characteristics. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets. These attributes make this compound an attractive starting material for the development of drugs targeting a range of diseases, particularly in oncology.
Physicochemical Properties and Medicinal Chemistry Rationale
The strategic placement of the trifluoromethyl group at the 4-position of the indole ring imparts several desirable features for drug design:
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the indole scaffold, which can lead to improved absorption, distribution, and cellular uptake of the resulting drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. Its presence at the 4-position can shield the aromatic ring from enzymatic attack, prolonging the compound's half-life in vivo.
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the acidity of the indole N-H proton, potentially altering hydrogen bonding interactions with target proteins.
-
Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, which can be exploited to optimize binding to a specific target.
These properties have led to the exploration of this compound derivatives in various therapeutic areas, with a notable focus on the development of kinase inhibitors for cancer therapy.
Application in Oncology: Kinase Inhibition
Derivatives of this compound have shown promise as anticancer agents. One notable study explored the cytotoxic activity of mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines. These compounds were synthesized and evaluated for their ability to inhibit the growth of P388 murine leukemia cells and A-549 human lung cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative indolyl-4-trifluoromethylpyridine derivatives.
| Compound ID | Structure | P388 IC50 (µM) | A-549 IC50 (µM) |
| 1 | 2-(1H-Indol-3-yl)-4-(trifluoromethyl)pyridine | >10 | >10 |
| 2 | 2,6-Bis(1H-indol-3-yl)-4-(trifluoromethyl)pyridine | 1.5 | 2.0 |
| 3 | 2,6-Bis[1-(p-toluenesulfonyl)-1H-indol-3-yl]-4-(trifluoromethyl)pyridine | 0.8 | 1.2 |
Data extracted from a study on mono and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold. Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.
Caption: Simplified kinase signaling pathway inhibited by a this compound derivative.
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of this compound from 4-(trifluoromethyl)phenylhydrazine and a suitable carbonyl compound, followed by acid-catalyzed cyclization. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.
Experimental Workflow Diagram
Caption: Workflow for the Fischer indole synthesis of this compound.
Materials
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Pyruvic acid (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., H2SO4, ZnCl2)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, and stir for 15 minutes.
-
Add pyruvic acid (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature. The phenylhydrazone may precipitate and can be collected by filtration.
-
-
Cyclization:
-
Add the crude phenylhydrazone to polyphosphoric acid (PPA) in a separate flask.
-
Heat the mixture with stirring to a temperature between 100-140 °C. The optimal temperature should be determined empirically.
-
Monitor the cyclization reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials
-
Cancer cell lines (e.g., A-549, P388)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Application of 4-(Trifluoromethyl)-1H-indole as a Pharmaceutical Intermediate
Abstract
The introduction of a trifluoromethyl (CF₃) group into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[1][2] This application note details the use of 4-(Trifluoromethyl)-1H-indole as a crucial building block in the synthesis of potent kinase inhibitors, with a specific focus on the development of Focal Adhesion Kinase (FAK) inhibitors. We provide a detailed, albeit representative, synthetic protocol for a compound structurally related to known FAK inhibitors like GSK2256098, summarize key biological data, and present diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound in Drug Discovery
Indole scaffolds are prevalent in numerous biologically active compounds.[3] The strategic incorporation of a trifluoromethyl group at the 4-position of the indole ring offers several advantages for drug design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, thereby increasing the drug's half-life.
-
Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][2]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, affecting receptor interactions and solubility.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with target proteins.
A prime application of this intermediate is in the synthesis of inhibitors for Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key regulator of cell migration, proliferation, and survival.[4][5][6] Overexpression and activation of FAK are implicated in the progression and metastasis of various solid tumors.[7][8]
Application Example: Synthesis of a FAK Inhibitor
This compound is a key starting material for the synthesis of potent FAK inhibitors, such as GSK2256098. These inhibitors typically feature a substituted pyrimidine core that interacts with the kinase hinge region, while the indole moiety occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Biological Activity of Target Compound (GSK2256098)
GSK2256098 is a potent, selective, and ATP-competitive FAK inhibitor.[1][9] Its inhibitory activity has been characterized in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) for FAK Y397 Phosphorylation | Reference |
| OVCAR8 | Ovary | 15 | [9][10] |
| U87MG | Brain (Glioblastoma) | 8.5 | [9][10] |
| A549 | Lung | 12 | [9][10] |
Table 1: In vitro inhibitory activity of GSK2256098 on FAK phosphorylation in various human cancer cell lines.
FAK Signaling Pathway
FAK is a central node in signal transduction pathways initiated by integrins and growth factor receptors.[4][6] Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases.[6][9] The resulting FAK/Src complex phosphorylates downstream targets, activating signaling cascades like PI3K/Akt and ERK, which promote cell survival, proliferation, and migration.[9][11] FAK inhibitors like GSK2256098 block the kinase activity, thereby inhibiting these downstream pathways.[9][11]
Protocols
The following section provides a representative, multi-step protocol for the synthesis of a FAK inhibitor using this compound. This protocol is based on established chemical transformations such as the Sonogashira coupling and nucleophilic aromatic substitution, which are commonly employed in the synthesis of kinase inhibitors.
Synthetic Workflow Overview
The overall strategy involves the synthesis of a substituted pyrimidine core, followed by coupling with the this compound moiety.
Experimental Protocol: Synthesis of N-(2-((5-iodo-4-(4-(trifluoromethyl)-1H-indol-4-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Representative FAK Inhibitor)
Step 1: Synthesis of 4-Iodo-2-(methylthio)-5-(trifluoromethyl)pyrimidine (Intermediate A)
This protocol is adapted from patent literature describing the synthesis of key pyrimidine intermediates.
-
Materials: 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (5.00 g, 21.9 mmol), Sodium Iodide (9.80 g, 65.6 mmol), Hydroiodic Acid (58%, 70 mL).
-
Procedure:
-
Combine 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, sodium iodide, and hydroiodic acid in a round-bottom flask.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Dilute the mixture with water (200 mL), which will cause a solid to precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with a 10% sodium bicarbonate (NaHCO₃) solution until the filtrate is neutral.
-
Dry the resulting solid under vacuum to yield 4-iodo-2-(methylthio)-5-(trifluoromethyl)pyrimidine.
-
-
Expected Yield: Quantitative data for this specific step is not publicly available, but similar Finkelstein reactions typically proceed in high yield (>80%).
Step 2: Suzuki Coupling of this compound-4-boronic acid pinacol ester with Intermediate A
This step involves a standard Suzuki coupling to form the C-C bond between the indole and pyrimidine rings.
-
Materials: this compound (protected, then converted to boronic ester), Intermediate A, Pd(PPh₃)₄ (palladium catalyst), K₂CO₃ (base), Dioxane/Water (solvent).
-
Procedure:
-
To a degassed solution of dioxane and water (4:1), add the indole-boronic acid pinacol ester (1.1 eq), Intermediate A (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.
-
-
Expected Yield: Suzuki couplings of this nature typically yield 60-90%.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to install the side chain
The final step involves displacing the methylthio group with the desired amine side chain.
-
Materials: Coupled product from Step 2, desired amine (e.g., N-(2-aminophenyl)acetamide), a strong non-nucleophilic base (e.g., LiHMDS), and an appropriate solvent (e.g., THF).
-
Procedure:
-
Dissolve the coupled product from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add the amine (1.2 eq) followed by the dropwise addition of LiHMDS (1.0 M in THF, 2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the final compound by column chromatography or recrystallization to obtain the target FAK inhibitor.
-
-
Expected Yield: SNAr reactions on electron-deficient heterocycles generally proceed with moderate to good yields (50-85%).
Conclusion
This compound is a highly valuable intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its incorporation provides significant advantages in modulating the physicochemical and pharmacological properties of the final drug candidate. The provided protocols and data for the synthesis of a FAK inhibitor highlight a key application and offer a template for researchers in the field of drug discovery and development. The methodologies, primarily based on robust and scalable coupling reactions, demonstrate the practical utility of this versatile building block.
References
- 1. selleckchem.com [selleckchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2256098 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Gsk-2256098 | C20H23ClN6O2 | CID 46214930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocols for the Derivatization of the 4-(Trifluoromethyl)-1H-indole Core
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties of the indole ring, enhancing its metabolic stability, lipophilicity, and binding affinity to various biological targets. This document provides detailed synthetic protocols for the derivatization of the this compound core, enabling the synthesis of diverse libraries of novel compounds for drug discovery and other applications.
N-Functionalization of the this compound Core
The derivatization of the indole nitrogen (N1 position) is a common strategy to modulate the physicochemical and pharmacological properties of indole-based compounds.
N-Alkylation
N-alkylation of this compound can be readily achieved by deprotonation with a suitable base followed by reaction with an alkylating agent.
Experimental Protocol: General Procedure for N-Alkylation
A solution of this compound (1.0 equiv.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M) is cooled to 0 °C under an inert atmosphere. A base (1.1-1.2 equiv.), such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise. The reaction mixture is stirred at 0 °C for 30-60 minutes, after which the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Data for N-Alkylation of Indole Derivatives
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH | DMF | 4 | >95 |
| 2 | Ethyl bromide | NaH | THF | 12 | 85-95 |
| 3 | Benzyl bromide | t-BuOK | DMF | 6 | >90 |
Note: Yields are typical for indole substrates and may require optimization for this compound due to the electron-withdrawing nature of the CF3 group, which increases the acidity of the N-H proton.
N-Arylation
N-arylation introduces an aryl group onto the indole nitrogen, a common modification in the development of bioactive molecules. This can be achieved through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions.[1]
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)
In a reaction vessel, this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (0.2 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.) are combined in a suitable solvent (e.g., dioxane, toluene, or DMF). The mixture is degassed and heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the N-aryl-4-(trifluoromethyl)-1H-indole.[1]
Table 2: Representative Data for N-Arylation of Indoles
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | CuI/1,10-phenanthroline | K₂CO₃ | Dioxane | 110 | 75-85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 3 | 4-Chloroanisole | Pd(OAc)₂/SPhos | NaOtBu | Toluene | 110 | 70-80 |
C-H Functionalization of the Pyrrole Ring
Direct functionalization of the C-H bonds of the indole core is an atom-economical approach to introduce various substituents. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution.
C3-Acylation (Friedel-Crafts Reaction)
The Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring.
Experimental Protocol: Friedel-Crafts Acylation
To a solution of this compound (1.0 equiv.) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂, 1.1-2.0 equiv.) is added at 0 °C. The acylating agent (an acyl chloride or anhydride, 1.1 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature for 1-6 hours. The reaction is quenched by the slow addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by chromatography.
C3-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich heterocycles.[2][3]
Experimental Protocol: Vilsmeier-Haack Formylation
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of this compound (1.0 equiv.) in DMF is then added dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to give the this compound-3-carboxaldehyde.[3]
C3-Aminomethylation (Mannich Reaction)
The Mannich reaction introduces an aminomethyl group at the C3 position.
Experimental Protocol: Mannich Reaction
To a mixture of a secondary amine (e.g., dimethylamine, 1.2 equiv.) and formaldehyde (37% aqueous solution, 1.2 equiv.) in a protic solvent like ethanol or acetic acid, this compound (1.0 equiv.) is added. The reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is separated, dried, and concentrated to give the Mannich base, which can be purified by chromatography or crystallization.
Functionalization of the Benzene Ring
Derivatization of the benzene portion of the indole core often requires initial halogenation followed by cross-coupling reactions. The 5- and 7-positions are common sites for such modifications.
Halogenation
Regioselective halogenation of the this compound can be achieved using various halogenating agents. For example, bromination often occurs at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated 4-(trifluoromethyl)-1H-indoles are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions.
General Workflow for Derivatization of the this compound Core
Caption: Synthetic routes for derivatizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed mixture of a 5-halo-4-(trifluoromethyl)-1H-indole (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) is added. The reaction mixture is heated to 80-110 °C for 4-24 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Experimental Protocol: Sonogashira Coupling
A mixture of a 5-halo-4-(trifluoromethyl)-1H-indole (1.0 equiv.), a terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) in a solvent such as THF or DMF is degassed and stirred at room temperature to 80 °C for 2-12 hours. Upon completion, the reaction mixture is worked up as described for the Suzuki coupling and purified by chromatography.[4]
Experimental Protocol: Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a 5-halo-4-(trifluoromethyl)-1H-indole (1.0 equiv.), an amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 equiv.). Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C for 12-24 hours. The reaction is then cooled, quenched, and the product is extracted and purified.[1][5]
Table 3: Representative Data for Palladium-Catalyzed Cross-Coupling of Haloindoles
| Entry | Reaction | Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Suzuki | 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 2 | Sonogashira | 5-Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-95 |
| 3 | Buchwald-Hartwig | 5-Bromo | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 70-85 |
These protocols provide a foundation for the synthesis of a wide array of derivatives of the this compound core, enabling further exploration of their potential in various scientific disciplines. Researchers should note that reaction conditions may require optimization for specific substrates to achieve optimal yields.
References
Application Notes and Protocols: Copper-Catalyzed Oxidative Trifluoromethylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into indole scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of indole-containing molecules. Copper-catalyzed oxidative trifluoromethylation has emerged as a powerful and efficient method for the direct C-H functionalization of indoles, offering a more atom-economical and straightforward approach compared to traditional methods that often require pre-functionalized substrates. This document provides detailed application notes and experimental protocols for the copper-catalyzed oxidative trifluoromethylation of indoles, focusing on a robust and scalable method utilizing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source.[1][2]
Reaction Principle
The copper-catalyzed oxidative trifluoromethylation of indoles proceeds via a radical-mediated mechanism. A copper(II) catalyst, in the presence of an oxidant, facilitates the generation of trifluoromethyl radicals (•CF3) from a trifluoromethyl source like CF3SO2Na. These highly reactive radicals then add to the electron-rich C2 position of the indole ring. Subsequent oxidation and deprotonation steps, promoted by the copper catalyst and a base, lead to the formation of the desired 2-trifluoromethylated indole product.[1] The use of a base has been shown to be crucial for achieving high reaction yields.[1][2]
Core Advantages of the Method
-
Cost-Effective Reagents: Utilizes the inexpensive and readily available Langlois reagent (CF3SO2Na) as the trifluoromethyl source.[1][2]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the indole core and the N-substituent.[1]
-
High Efficiency: The reaction proceeds to give good to excellent yields of the desired C2-trifluoromethylated products.[1]
-
Operational Simplicity: The protocol is straightforward and can be performed using standard laboratory equipment.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Trifluoromethylation of 3-methyl-1H-indole
| Entry | Catalyst (mol%) | Oxidant | Solvent | Base (mol%) | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | tBuOOH | - | - | 85 | 39 |
| 2 | Cu(OAc)2 (10) | tBuOOH | - | - | 85 | 55 |
| 3 | CuSO4 (10) | tBuOOH | DMA | - | 85 | 62 |
| 4 | CuSO4 (10) | tBuOOH | DMA | KF (50) | 85 | 86 |
Reaction conditions: 3-methyl-1H-indole (0.5 mmol), CF3SO2Na (1.5 mmol), catalyst (10 mol%), oxidant (2.5 mmol), base (50 mol%), solvent (3.0 mL), 1 h, under Ar atmosphere. Yields are for the isolated product.[1][2]
Table 2: Substrate Scope for the C2-Trifluoromethylation of Various Indoles
| Entry | Substrate | Product | Yield (%) |
| 1 | 3-Methylindole | 2-CF3-3-methylindole | 86 |
| 2 | 3-Ethylindole | 2-CF3-3-ethylindole | 82 |
| 3 | 3-Phenylindole | 2-CF3-3-phenylindole | 75 |
| 4 | Methyl 2-(1H-indol-3-yl)acetate | Methyl 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetate | 78 |
| 5 | N-Methylindole | N-Methyl-2-(trifluoromethyl)-1H-indole | 72 |
| 6 | N-Benzylindole | N-Benzyl-2-(trifluoromethyl)-1H-indole | 70 |
| 7 | 5-Bromo-3-methylindole | 5-Bromo-3-methyl-2-(trifluoromethyl)-1H-indole | 83 |
| 8 | 5-Methoxy-3-methylindole | 5-Methoxy-3-methyl-2-(trifluoromethyl)-1H-indole | 76 |
| 9 | Melatonin | 2-CF3-Melatonin | 68 |
Reaction conditions: Indole substrate (0.5 mmol), CF3SO2Na (1.5 mmol), CuSO4 (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%), DMA (3.0 mL), 85 °C, 1 h, under Ar. Isolated yields.[1]
Experimental Protocols
General Procedure for the Copper-Catalyzed Oxidative Trifluoromethylation of Indoles
Materials:
-
Indole substrate
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
Copper(II) sulfate (CuSO4)
-
Potassium fluoride (KF)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in H2O)
-
Dimethylacetamide (DMA)
-
Argon (Ar) gas
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
To a reaction vessel, add the indole substrate (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), copper(II) sulfate (0.05 mmol, 10 mol%), and potassium fluoride (0.25 mmol, 50 mol%).
-
Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add dimethylacetamide (3.0 mL) to the vessel via syringe.
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 85 °C and stir for 1-12 hours (reaction progress can be monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylated indole.
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-catalyzed oxidative trifluoromethylation of indoles.
Experimental Workflow
Caption: General experimental workflow for indole trifluoromethylation.
References
Application Notes and Protocols for the Fischer Indole Synthesis of N-CF3 Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group onto the nitrogen atom of an indole scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The Fischer indole synthesis offers a robust and versatile method for the preparation of these valuable N-CF3 indole derivatives. This document provides detailed application notes, experimental protocols, and supporting data for the synthesis of N-CF3 indoles, leveraging the acid-catalyzed cyclization of N-trifluoromethylarylhydrazones.
I. Overview and Key Advantages
The synthesis of N-CF3 indoles via the Fischer indole synthesis is a two-step process that begins with the formation of an N-trifluoromethylarylhydrazine, which is then condensed with an aldehyde or ketone to form a hydrazone intermediate. In the presence of a strong acid catalyst, this hydrazone undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the desired N-CF3 indole.[2]
Key Advantages:
-
Robustness: The N-CF3 group is stable under the strongly acidic conditions of the Fischer indole synthesis.[2]
-
Versatility: A wide range of substituted N-trifluoromethylarylhydrazines and carbonyl compounds can be employed, allowing for the synthesis of a diverse library of N-CF3 indole derivatives.
-
Efficiency: The reaction often proceeds with good to excellent yields.[2]
II. Reaction Mechanism and Experimental Workflow
The accepted mechanism for the Fischer indole synthesis involves the acid-catalyzed conversion of an arylhydrazone to an enamine, followed by a[1][1]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[3][4][5]
The general experimental workflow for the synthesis of N-CF3 indoles is outlined below. It involves the initial synthesis of the N-trifluoromethylarylhydrazine precursor, followed by the one-pot Fischer indole synthesis.
III. Quantitative Data Summary
The following table summarizes the yields for the Fischer indole synthesis of various N-CF3 indole derivatives. The reaction conditions typically involve heating the N-trifluoromethylarylhydrazine and the carbonyl compound in a suitable solvent with a strong acid catalyst.
| Entry | N-CF3-Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-CF3-phenylhydrazine | Cyclohexanone | H2SO4 | Methanol | 80 | 4 | 9-Trifluoromethyl-1,2,3,4-tetrahydrocarbazole | 86 |
| 2 | N-CF3-phenylhydrazine | Propiophenone | H2SO4 | Methanol | 80 | 4 | 2-Methyl-3-phenyl-1-trifluoromethyl-1H-indole | 89 |
| 3 | 4-Bromo-N-CF3-phenylhydrazine | Cyclohexanone | H2SO4 | Methanol | 80 | 4 | 6-Bromo-9-trifluoromethyl-1,2,3,4-tetrahydrocarbazole | 86 |
Data sourced from Angew. Chem. Int. Ed. 2020, 59, 11908–11912.[2]
IV. Experimental Protocols
Protocol 1: Synthesis of N-Trifluoromethyl-N-phenylhydrazine
This protocol is adapted from the synthesis of N-trifluoromethyl hydrazines described in the literature.[2]
Materials:
-
p-Trifluoromethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Sodium Sulfite (Na2SO3)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Cool the mixture to -5 to 15 °C using an ice-salt bath.
-
Slowly add p-trifluoromethylaniline dropwise while maintaining the temperature. A large amount of white solid will form.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite in deionized water and cool it to 0-20 °C.
-
Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution in batches, maintaining the temperature between 0 and 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
-
Isolation:
-
Cool the reaction mixture to 0-20 °C. The product, p-trifluoromethyl phenylhydrazine hydrochloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Dry the product under vacuum to yield the desired N-trifluoromethyl phenylhydrazine hydrochloride. The free base can be obtained by neutralization with a suitable base.
-
Protocol 2: Fischer Indole Synthesis of N-CF3 Indole Derivatives
This is a general one-pot procedure for the synthesis of N-CF3 indoles.
Materials:
-
N-Trifluoromethylarylhydrazine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sulfuric Acid (H2SO4) or a suitable Lewis Acid (e.g., ZnCl2, BF3·OEt2)[5][6]
-
Methanol or other suitable solvent (e.g., acetic acid)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-trifluoromethylarylhydrazine and the aldehyde or ketone.
-
Add methanol as the solvent.
-
Carefully add the acid catalyst (e.g., a catalytic amount of concentrated H2SO4) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the data table (typically 4 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-CF3 indole derivative.
-
V. Characterization Data
The synthesized N-CF3 indole derivatives can be characterized by standard spectroscopic methods.
Example: 9-Trifluoromethyl-1,2,3,4-tetrahydrocarbazole
-
¹H NMR (CDCl₃): Signals corresponding to the aliphatic and aromatic protons of the tetrahydrocarbazole core.
-
¹³C NMR (CDCl₃): Signals for the aliphatic and aromatic carbons, with the CF3 carbon appearing as a quartet due to C-F coupling.
-
¹⁹F NMR (CDCl₃): A singlet corresponding to the CF3 group.
-
HRMS (ESI): Calculated and found mass-to-charge ratio confirming the elemental composition.
VI. Conclusion
The Fischer indole synthesis is a powerful and reliable method for the preparation of N-CF3 indole derivatives. The N-CF3 group is well-tolerated under the acidic reaction conditions, and the synthesis can be readily adapted to produce a wide range of substituted indoles. These application notes and protocols provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize these valuable compounds. The provided data and detailed procedures will aid in the efficient and successful implementation of this synthetic strategy.
References
- 1. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. testbook.com [testbook.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 4-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 4-(Trifluoromethyl)-1H-indole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The described methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. These protocols are designed to ensure accurate structural elucidation, purity assessment, and physicochemical characterization of this compound, facilitating its effective use in research and development.
Introduction
This compound is a fluorinated indole derivative of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics. Accurate and robust analytical methods are crucial for its characterization to ensure identity, purity, and consistency in various applications. This guide presents a suite of standard analytical techniques and detailed protocols for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.
Quantitative Data Summary
| Technique | Parameter | Observed/Predicted Chemical Shift (δ) ppm | Solvent | Reference |
| ¹H NMR | H1 (NH) | ~8.3 | CDCl₃ | TMS (0 ppm) |
| H7 | ~7.7 | CDCl₃ | TMS (0 ppm) | |
| H5 | ~7.4 | CDCl₃ | TMS (0 ppm) | |
| H6 | ~7.2 | CDCl₃ | TMS (0 ppm) | |
| H2 | ~7.3 | CDCl₃ | TMS (0 ppm) | |
| H3 | ~6.7 | CDCl₃ | TMS (0 ppm) | |
| ¹³C NMR | C7a | ~136 | CDCl₃ | CDCl₃ (77.16 ppm) |
| C4 | ~126 (q) | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C7 | ~125 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C2 | ~124 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C3a | ~123 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| CF₃ | ~121 (q) | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C6 | ~121 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C5 | ~112 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| C3 | ~103 | CDCl₃ | CDCl₃ (77.16 ppm) | |
| ¹⁹F NMR | -CF₃ | ~ -61 | CDCl₃ | CFCl₃ (0 ppm) |
Note: Predicted chemical shifts are based on data from similar substituted indole compounds. Actual values may vary slightly.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it. For ¹⁹F NMR, an external reference of CFCl₃ is typically used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096 (or more for dilute samples).
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single pulse, proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the reference signal (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the coupling patterns and chemical shifts to confirm the structure.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.
Quantitative Data Summary
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 30-90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Retention Time (Predicted) | 8-12 minutes |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram (Area % method).
-
Visualization: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Quantitative Data Summary
| Technique | Parameter | m/z Value (Predicted) |
| ESI-MS | [M+H]⁺ | 186.0525 |
| [M-H]⁻ | 184.0379 | |
| EI-MS | M⁺˙ | 185.0452 |
| Fragment | 166 ([M-H-F]⁺) | |
| Fragment | 138 ([M-CF₃]⁺) |
Note: The fragmentation pattern of indole derivatives often involves the loss of small neutral molecules or radicals from the indole ring system.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
For Electrospray Ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.
-
-
Instrument Parameters (ESI-MS):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Instrument Parameters (EI-MS):
-
Mass Spectrometer: A GC-MS or a direct insertion probe MS.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 30-300.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization: Mass Spectrometry Analysis Logic
References
Application Notes and Protocols for 19F NMR Spectroscopy of Trifluoromethylated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated molecules. Trifluoromethylated indoles are a significant class of compounds in medicinal chemistry and drug discovery, owing to the favorable pharmacological properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, bioavailability, and binding affinity. The unique properties of the ¹⁹F nucleus—including 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make ¹⁹F NMR an exceptionally sensitive and informative tool for studying these molecules.
These application notes provide an overview of ¹⁹F NMR techniques for trifluoromethylated indoles, including protocols for quantitative analysis and protein-ligand interaction studies.
Key Advantages of ¹⁹F NMR for Trifluoromethylated Indoles
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H, allowing for the analysis of low-concentration samples.
-
Wide Chemical Shift Dispersion: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, minimizing signal overlap and facilitating the analysis of complex mixtures and subtle electronic changes within a molecule.[1]
-
No Background Signal: Fluorine is not naturally abundant in most biological systems, providing a clear spectroscopic window for observing trifluoromethylated indoles in complex biological matrices without background interference.[1]
-
Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic and conformational environment, making it an excellent probe for studying molecular interactions, such as ligand binding to proteins.[1]
Data Presentation: ¹⁹F NMR Parameters for Trifluoromethylated Indoles
The chemical shift (δ) of the CF₃ group in indoles is influenced by its position on the indole ring and the nature of other substituents. The following tables summarize typical ¹⁹F NMR chemical shifts and coupling constants for trifluoromethylated indoles.
Table 1: Typical ¹⁹F Chemical Shifts of Trifluoromethylated Indoles
| Position of CF₃ Group | Substituents | Solvent | Chemical Shift (δ) in ppm (relative to CFCl₃) |
| 2 | 5-Fluoro | Aqueous Buffer | +14.8 (referenced to TFA at 0.0 ppm) |
| 3 | 2-(4-chlorophenyl) | Not specified | -57.7 |
| 3 | 2-phenyl | Not specified | -58.1 |
Note: Chemical shifts can vary depending on the solvent, temperature, and other substituents on the indole ring.
Table 2: Typical ¹⁹F Coupling Constants in Trifluoromethylated Aromatic Systems
| Coupling Nuclei | Number of Bonds | Typical J-Value (Hz) | Description |
| ¹⁹F-¹³C | 2 | ~35 | Geminal coupling to the carbon of the indole ring. |
| ¹⁹F-¹³C | 3 | ~4 | Vicinal coupling to adjacent carbons in the indole ring. |
| ¹⁹F-¹H | 4 | ~1-2 | Long-range coupling to protons on the indole ring. |
Note: Coupling constants provide valuable structural information about the connectivity of the trifluoromethyl group.
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR (qNMR) of a Trifluoromethylated Indole
This protocol describes the determination of the concentration of a trifluoromethylated indole in solution using an internal standard.
Materials:
-
Trifluoromethylated indole sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid, trifluoroacetic acid)[2][3]
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a known volume of the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the trifluoromethylated indole sample.
-
Dissolve the sample in a known volume of the deuterated solvent.
-
To a clean NMR tube, add a known volume of the sample solution and a known volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90° for maximum signal intensity.[4]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A longer delay of 20-35 seconds is often used.[2]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).[4]
-
Proton Decoupling: Use inverse-gated decoupling to suppress ¹H-¹⁹F coupling and avoid the Nuclear Overhauser Effect (NOE), which can affect signal integrals.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the signals corresponding to the trifluoromethylated indole and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Moles_IS / Volume_sample)
Where:
-
N_analyte and N_IS are the number of fluorine atoms in the analyte and internal standard, respectively.
-
Protocol 2: ¹⁹F NMR Titration for Protein-Ligand Binding Analysis
This protocol outlines a method to study the binding of a trifluoromethylated indole to a target protein by monitoring changes in the ¹⁹F NMR spectrum.
Materials:
-
Purified protein of interest
-
Trifluoromethylated indole ligand
-
Deuterated NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated indole in the deuterated NMR buffer at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the purified protein in the same buffer at a known concentration (e.g., 100 µM).
-
Prepare an initial NMR sample containing the trifluoromethylated indole at a low concentration (e.g., 10-50 µM) in the NMR buffer.
-
-
NMR Data Acquisition (Initial Spectrum):
-
Acquire a 1D ¹⁹F NMR spectrum of the free ligand. This will serve as the reference spectrum.
-
-
Titration:
-
Incrementally add small aliquots of the concentrated protein stock solution to the NMR tube containing the ligand.
-
After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire a 1D ¹⁹F NMR spectrum after each addition.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly.
-
Monitor changes in the chemical shift (Δδ), line width, and/or signal intensity of the trifluoromethylated indole's ¹⁹F signal as a function of the protein concentration.
-
Plot the observed changes against the protein concentration to determine the dissociation constant (Kd) of the protein-ligand interaction.
-
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of 4-(Trifluoromethyl)-1H-indole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(trifluoromethyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of indole-based compounds. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of bioactive molecules from this compound libraries. The assays described herein are focused on two validated drug targets: Microsomal Triglyceride Transfer Protein (MTP) and HIV-1 Reverse Transcriptase (RT), with an additional protocol for assessing compound cytotoxicity.
Target 1: Microsomal Triglyceride Transfer Protein (MTP)
MTP is a key intracellular lipid transfer protein essential for the assembly of apolipoprotein B-containing lipoproteins in the liver and intestine.[1] Its inhibition is a therapeutic strategy for dyslipidemia. A fluorescence resonance energy transfer (FRET)-based assay is a robust method for HTS of MTP inhibitors.[1][2]
Signaling Pathway
Experimental Protocol: Fluorescence-Based MTP Inhibition HTS Assay
This protocol is optimized for a 384-well format.
Materials:
-
Purified MTP enzyme
-
Donor vesicles with quenched fluorescent lipids (e.g., NBD-triacylglycerol)
-
Acceptor vesicles (e.g., phosphatidylcholine)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
This compound compound library in DMSO
-
Positive control (known MTP inhibitor, e.g., Lomitapide)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~465 nm, Emission: ~535 nm)
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.
-
Reagent Preparation:
-
Prepare a working solution of MTP enzyme in assay buffer.
-
Prepare a substrate mix containing donor and acceptor vesicles in assay buffer.
-
-
Assay Execution:
-
Add 10 µL of the MTP enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate mix to all wells.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.
Data Analysis: The percentage of MTP inhibition is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation: MTP Inhibition HTS Results
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| TFI-001 | 4-(CF3)-1H-indole | 85.2 | 1.5 |
| TFI-002 | 2-Methyl-4-(CF3)-1H-indole | 92.5 | 0.8 |
| TFI-003 | 5-Chloro-4-(CF3)-1H-indole | 78.9 | 3.2 |
| TFI-004 | 1-Acetyl-4-(CF3)-1H-indole | 15.3 | > 50 |
| Lomitapide | (Positive Control) | 98.7 | 0.01 |
Target 2: HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site of the enzyme, inhibiting its function.[3]
HIV-1 Replication Cycle and Point of Inhibition
Experimental Protocol: Non-Radioactive HIV-1 RT Inhibition HTS Assay
This colorimetric assay is designed for a 384-well format and is based on the quantification of synthesized DNA.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)
-
This compound compound library in DMSO
-
Positive control (known NNRTI, e.g., Nevirapine)
-
384-well microplates
-
Absorbance microplate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.
-
Reaction Setup:
-
Prepare the reaction mix according to the kit manufacturer's instructions, containing template/primer, dNTPs, and HIV-1 RT in reaction buffer.
-
Add 20 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Detection:
-
Add the detection reagent provided in the kit, which binds to the newly synthesized DNA.
-
Add the substrate for the detection reagent (e.g., a peroxidase substrate that generates a colorimetric signal).
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis: The percentage of HIV-1 RT inhibition is calculated as follows: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_DMSO - Absorbance_blank))
IC50 values are determined as described for the MTP assay.
Data Presentation: HIV-1 RT Inhibition HTS Results
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| TFI-005 | 2-Phenyl-4-(CF3)-1H-indole | 95.8 | 0.5 |
| TFI-006 | 6-Bromo-4-(CF3)-1H-indole | 88.1 | 2.1 |
| TFI-007 | 4-(CF3)-1H-indole-2-carboxamide | 91.3 | 1.2 |
| TFI-008 | 3-Formyl-4-(CF3)-1H-indole | 25.6 | > 50 |
| Nevirapine | (Positive Control) | 99.2 | 0.2 |
Secondary Assay: Cell Viability (MTT Assay)
It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives from primary screens. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which is an indicator of cell viability.[4]
Experimental Workflow
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is for a 384-well format using a suitable cell line (e.g., HepG2 for MTP inhibitors, MT-4 for HIV-1 RT inhibitors).
Materials:
-
Human cell line (e.g., HepG2 or MT-4)
-
Complete cell culture medium
-
This compound hit compounds in DMSO
-
Positive control (cytotoxic agent, e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear tissue culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density (e.g., 2,000-5,000 cells/well in 40 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 5 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = 100 * (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)
CC50 (50% cytotoxic concentration) values are determined from the dose-response curves.
Data Presentation: Cytotoxicity of HTS Hits
| Compound ID | Target | IC50 (µM) | CC50 (HepG2, µM) | Selectivity Index (CC50/IC50) |
| TFI-002 | MTP | 0.8 | > 100 | > 125 |
| TFI-005 | HIV-1 RT | 0.5 | > 100 | > 200 |
| TFI-006 | HIV-1 RT | 2.1 | 15.5 | 7.4 |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening of this compound libraries against MTP and HIV-1 RT. By employing these assays, researchers can efficiently identify and prioritize potent and selective hit compounds for further lead optimization in drug discovery programs. The inclusion of a cytotoxicity assay is essential for distinguishing true inhibitors from compounds that affect the assay readout due to toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1H-indole
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 4-(Trifluoromethyl)-1H-indole, a key building block in pharmaceutical and materials science.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound.
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of electron-deficient indoles are a frequent issue. The electron-withdrawing nature of the trifluoromethyl (CF₃) group can hinder the key[1][1]-sigmatropic rearrangement step.[2] Here are primary causes and troubleshooting steps:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][3] The reaction requires strong acid catalysis, but excessively harsh conditions can cause decomposition.[1][2]
-
Poor Quality of Starting Materials: Impurities in the (4-trifluoromethylphenyl)hydrazine or the carbonyl compound can lead to side reactions and inhibit catalysis.[1][3]
-
Solution: Use high-purity, freshly distilled, or recrystallized starting materials.
-
-
Suboptimal Temperature and Time: The reaction often requires high temperatures to proceed, but prolonged heating can degrade the product.[1][5]
-
Solution: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). Consider using microwave-assisted synthesis, which can significantly reduce reaction times and potentially improve yields.[1]
-
-
Solvent Choice: The solvent can influence reaction rate and yield.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of byproducts is a common challenge.[1] Likely impurities include:
-
Unreacted Starting Material: Incomplete conversion will leave starting hydrazine and/or ketone.
-
Regioisomers: If using an unsymmetrical ketone, two different indole regioisomers can form.
-
Decomposition Products: Harsh acidic conditions and high temperatures can lead to polymerization or degradation of the indole product.[6]
-
Side Reactions: Undesirable reactions such as aldol condensations from the carbonyl partner can occur.[1]
To minimize these, optimize the reaction temperature and time based on TLC monitoring and consider milder synthetic routes if harsh conditions are unavoidable.[3]
Q3: My Bartoli indole synthesis is not working well for this substrate. What should I check?
A3: The Bartoli indole synthesis is an alternative that converts ortho-substituted nitroarenes into indoles using a vinyl Grignard reagent.[7][8] For the synthesis of this compound, the starting material would be 1-nitro-2-bromo-5-(trifluoromethyl)benzene. Key factors for success include:
-
Grignard Reagent Quality and Stoichiometry: The reaction is highly sensitive to the quality of the vinyl Grignard reagent. At least three equivalents are required for nitroarenes.[8][9]
-
Solution: Use freshly prepared or titrated vinylmagnesium bromide. Ensure a sufficient excess (at least 3 eq.) is added.
-
-
Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous THF as the solvent.[9]
-
-
Temperature Control: The reaction is typically performed at low temperatures.[7]
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging but is typically achieved by one of the following methods:
-
Column Chromatography: This is the most common method. Use silica gel with a non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/hexane.[11]
-
Crystallization: If the crude product is sufficiently pure, crystallization can be highly effective.[12]
Troubleshooting and Optimization Workflow
The following diagram outlines a systematic approach to troubleshooting low yield or purity issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Comparative Data on Synthesis Conditions
The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis. The following table summarizes typical catalysts and conditions.
| Catalyst | Typical Solvent | Temperature Range (°C) | Key Considerations |
| Polyphosphoric Acid (PPA) | Neat or High-boiling solvent | 100 - 180 °C | Often provides good yields but can be difficult to work with.[1] |
| Zinc Chloride (ZnCl₂) | Acetic Acid, Ethanol | 80 - 150 °C | A common and effective Lewis acid catalyst.[3][4] |
| Sulfuric Acid (H₂SO₄) | Ethanol, Acetic Acid | 70 - 120 °C | Strong Brønsted acid; concentration is critical to avoid decomposition.[3][4] |
| p-Toluenesulfonic Acid (pTSA) | Toluene, Xylene | 80 - 140 °C (reflux) | Milder Brønsted acid, often used with Dean-Stark to remove water.[4] |
| Boron Trifluoride (BF₃·OEt₂) | Dichloromethane, Acetic Acid | 25 - 80 °C | Lewis acid that can sometimes promote the reaction under milder conditions.[3][4] |
Key Reaction Mechanism: Fischer Indole Synthesis
Understanding the mechanism is key to diagnosing issues. The electron-withdrawing CF₃ group particularly affects the rate-determining[1][1]-sigmatropic rearrangement step, often requiring more forceful conditions to proceed efficiently.
Caption: The reaction pathway for the Fischer Indole Synthesis.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for Fischer indolization which are effective for electron-deficient substrates.[1]
-
Hydrazone Formation (Optional One-Pot):
-
In a round-bottom flask, dissolve (4-trifluoromethylphenyl)hydrazine (1.0 eq) in a minimal amount of ethanol.
-
Add the desired ketone or aldehyde (1.05 eq) and a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture at reflux for 1-2 hours or until TLC analysis shows complete formation of the hydrazone.
-
Remove the ethanol under reduced pressure.
-
-
Indolization:
-
In a separate flask equipped with a mechanical stirrer and an inert atmosphere, heat polyphosphoric acid (PPA) (approx. 10x weight of the hydrazine) to 100°C.
-
Carefully add the crude hydrazone from the previous step to the hot, stirring PPA.
-
Increase the temperature to 140-160°C and stir for 15-30 minutes. The mixture will darken significantly. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Once the reaction is complete, cool the mixture to below 100°C.
-
-
Workup and Purification:
-
Carefully and slowly pour the warm reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Neutralize the aqueous solution carefully with a base (e.g., 50% NaOH solution) until pH > 8.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Bartoli Indole Synthesis
This protocol is a general method for the synthesis of 7-substituted indoles and can be adapted for the 4-CF₃ analogue.[9]
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the starting material, 1-nitro-2-bromo-5-(trifluoromethyl)benzene (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add vinylmagnesium bromide (3.0 - 3.5 eq, typically 1.0 M in THF) dropwise to the stirred solution, maintaining the internal temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for 6-8 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -20°C.[9]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3x).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting side reactions in Fischer indole synthesis of fluorinated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of fluorinated compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of fluorinated indoles, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a very low yield or no product formation in my Fischer indole synthesis of a fluorinated indole. What are the likely causes?
A1: Low yields are a frequent challenge in the Fischer indole synthesis, particularly with fluorinated substrates due to the electron-withdrawing nature of fluorine, which can hinder the reaction.[1] Several factors could be contributing to this issue:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] Electron-withdrawing groups on the phenylhydrazine ring, such as fluorine, can slow down the reaction.[1] Therefore, harsher reaction conditions, like stronger acids or higher temperatures, may be necessary. A screening of both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal catalyst for your specific substrates.[2][3]
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed.[2] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition can be beneficial.
-
Poor Quality of Starting Materials: Ensure the purity of your fluorinated phenylhydrazine and the carbonyl compound. Impurities can lead to unwanted side reactions and inhibit the catalyst.[2]
-
Steric Hindrance: Significant steric hindrance on either the fluorinated phenylhydrazine or the ketone can prevent the reaction from proceeding.
Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue in the Fischer indole synthesis. With fluorinated compounds, the reaction conditions required to drive the reaction forward can also promote side reactions. Common side products include:
-
Regioisomers: When using unsymmetrical ketones, two different indole regioisomers can be formed. The regioselectivity can be influenced by the acidity of the medium and steric factors.[2][4]
-
Products of N-N Bond Cleavage: A significant side reaction, especially with electron-deficient hydrazines, is the cleavage of the N-N bond in the ene-hydrazine intermediate. This leads to the formation of aniline derivatives and byproducts from the carbonyl component.
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of aldehydes or ketones that have α-hydrogens.
-
Friedel-Crafts-type Products: The strong acid catalysts can sometimes lead to undesired electrophilic aromatic substitution reactions.
To minimize these side products, you can try the following:
-
Optimize the Acid Catalyst: Using a milder acid, if the reaction proceeds, can reduce the extent of side reactions.
-
Control Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can lead to decomposition and byproduct formation.[2] Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Use a One-Pot Procedure: To minimize handling losses and potential degradation of intermediates, consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel.
Q3: I am struggling with the purification of my fluorinated indole product. What are some common challenges and solutions?
A3: Purification of fluorinated indoles can be challenging due to their physical and chemical properties. Some common issues include:
-
Product Degradation on Silica Gel: Some indole products can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5] In such cases, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent system before packing the column.
-
Emulsion Formation During Workup: The presence of polar functional groups can sometimes lead to the formation of emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help to break up these emulsions.
-
Co-elution of Isomers: Regioisomers can be difficult to separate by column chromatography. Careful optimization of the eluent system, sometimes using a combination of polar and non-polar solvents, may be required. In some cases, preparative TLC or HPLC may be necessary.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the yield of the Fischer indole synthesis. The following table summarizes the results for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from (4-fluorophenyl)hydrazine and cyclohexanone under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Acetic Acid | 100 | 2 | 75 |
| H₂SO₄ | Ethanol | Reflux | 4 | 68 |
| PPA | Neat | 120 | 1 | 82 |
| BF₃·OEt₂ | Dichloromethane | Reflux | 3 | 71 |
| Acetic Acid | Acetic Acid | Reflux | 6 | 65 |
Note: This data is representative and compiled from various sources. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Synthesis of 5-Fluoro-2-methylindole
This protocol describes a general procedure for the synthesis of 5-fluoro-2-methylindole from 4-fluorophenylhydrazine hydrochloride and acetone.
Materials:
-
4-fluorophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (One-Pot): In a round-bottom flask, suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the suspension. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Solvent Removal: After the formation of the hydrazone is complete, remove the ethanol under reduced pressure.
-
Indolization: In a separate flask, preheat polyphosphoric acid (PPA) to 100°C with mechanical stirring. Carefully add the crude hydrazone from the previous step to the hot PPA.
-
Heating: Increase the temperature of the reaction mixture to 120-130°C and stir for 30-60 minutes. The color of the mixture will darken. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-fluoro-2-methylindole.
Visualizations
Fischer Indole Synthesis and Side Reaction Pathway
References
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(trifluoromethyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials, such as 4-(trifluoromethyl)aniline and a corresponding ketone or aldehyde, partially cyclized intermediates, and regioisomers, particularly if an unsymmetrical ketone was used in a Fischer indole synthesis. Additionally, indoles are susceptible to air oxidation and degradation, which can result in the formation of colored impurities.[1] The acidic conditions often employed in indole synthesis can also lead to the formation of various side products through rearrangement or polymerization.[1]
Q2: My purified this compound is colored, even after purification. What is the likely cause?
A2: Indole compounds are prone to air oxidation, which can lead to the formation of colored byproducts.[1] This sensitivity can be increased by exposure to light and residual acid from the synthesis or purification steps. It is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many indoles are stable on silica gel, some can be sensitive to its acidic nature, which may cause degradation, streaking, or irreversible adsorption.[1] If you suspect your compound is degrading on the column, you can perform a stability test by spotting the compound on a TLC plate, allowing it to sit for an hour, and then eluting it to check for the appearance of new spots.[1] If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral or basic alumina.[1]
Q4: What are suitable recrystallization solvents for this compound?
A4: A good starting point for recrystallization is a solvent pair system. Based on the polarity of the molecule and protocols for similar compounds, a combination of a more polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble, is often effective. A common example is an ethyl acetate/hexanes mixture.[1] The solubility of a potential precursor, 4-(trifluoromethyl)aniline, is higher in non-polar organic solvents like toluene or hexane, suggesting the indole product may have similar characteristics.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | - The eluent is not polar enough.- The compound is degrading or irreversibly adsorbed on the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).- Test for compound stability on silica gel using a 2D TLC. If it is unstable, use deactivated silica or an alternative stationary phase like alumina.[1] |
| Poor separation of the product from impurities | - The chosen eluent system has poor selectivity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product. | - Screen different solvent systems using TLC to find an eluent that provides better separation (aim for an Rf of ~0.35 for the product).- Ensure the column is packed uniformly without any air bubbles.- Use a larger column or reduce the amount of crude material loaded. |
| Appearance of new spots on TLC after the column | - On-column degradation of the product. | - Use deactivated silica gel or an alternative stationary phase like alumina.[1] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add more of the anti-solvent (the solvent in which the compound is less soluble).- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath).[1] |
| The compound "oils out" instead of crystallizing | - The boiling point of the solvent is too high, and the compound is melting.- The solution is too concentrated.- The presence of impurities is inhibiting crystallization. | - Use a lower-boiling point solvent.- Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool more slowly.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.[1] |
| Crystals are colored or appear impure | - Impurities are co-crystallizing with the product.- The product itself is inherently colored. | - Ensure the solution is not supersaturated to the point where impurities also precipitate.- Consider treating the crude material with activated carbon to remove colored impurities before recrystallization.- A second recrystallization may be necessary. |
Data Presentation
The following table presents representative data for a two-step purification process of a crude indole derivative, illustrating typical outcomes.
| Purification Step | Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 1000 | 75 | - | 75 |
| After Column Chromatography | 650 | 95 | 86.7 | 65 |
| After Recrystallization | 550 | >99 | 84.6 | 55 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes). The packed column should be free of air bubbles and cracks.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 10-15% ethyl acetate in hexanes. The progress of the separation is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
TLC Analysis: Small spots of each fraction are applied to a TLC plate, which is then developed in a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The spots are visualized under UV light.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, a small amount of the material purified by column chromatography is tested for solubility in various solvents to find a suitable solvent pair (e.g., ethyl acetate and hexanes).[1]
-
Dissolution: The impure this compound is placed in an Erlenmeyer flask. A minimal amount of hot ethyl acetate is added to completely dissolve the solid.[1]
-
Inducing Crystallization: While the solution is still warm, hexanes are added dropwise until the solution becomes persistently cloudy. A few drops of ethyl acetate are then added to redissolve the precipitate and obtain a clear solution.[1]
-
Crystal Formation: The flask is covered and allowed to cool slowly to room temperature. For maximum recovery, it can then be placed in an ice bath or a refrigerator for several hours.[1]
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and then dried under vacuum.
Visualizations
Caption: A workflow for the purification of this compound by column chromatography.
Caption: A workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Indole Functionalization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing palladium-catalyzed indole functionalization reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and quantitative data to guide your experimental design.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low or no yield in my palladium-catalyzed indole functionalization?
A1: Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Catalyst deactivation can be caused by poisoning from impurities, fouling, or thermal degradation.[1] For electron-poor indoles, the reduced nucleophilicity of the indole ring is a primary reason for decreased reactivity, often requiring harsher conditions that can lead to side reactions and decomposition.[2]
Q2: How does palladium catalyst loading affect the outcome of the reaction?
A2: Catalyst loading is a critical parameter that can influence both the yield and the formation of byproducts. While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in undesired side reactions, such as the formation of biphenyls in arylation reactions.[3][4] Conversely, a catalyst loading that is too low may result in incomplete conversion.[5] Optimization is key; for instance, in some C2-arylations of N-substituted indoles, decreasing the catalyst loading from 5 mol% to 0.5 mol% Pd has been shown to increase the product yield by suppressing biphenyl formation.[3]
Q3: How can I control the regioselectivity (e.g., C2 vs. C3 functionalization) of the reaction?
A3: Regioselectivity in palladium-catalyzed indole functionalization is influenced by several factors, including the choice of catalyst, ligands, and directing groups. For example, in the aerobic oxidative arylation of N-(phenylsulfonyl)indoles, a "ligand-free" Pd(OTs)₂ system can favor C2-arylation, while the addition of ligands like 4,5-diazafluoren-9-one (DAF) or 2,2'-bipyrimidine (bpym) can switch the selectivity to favor C3-arylation.[6] The use of a directing group on the indole nitrogen, such as a pyridyl group, can also direct functionalization to the C2 position.[7]
Q4: Is it possible to perform C-H functionalization on an indole with a free N-H group?
A4: Yes, C-H functionalization of indoles with a free N-H group is achievable. However, the reactivity of the N-H bond can compete with the desired C-H activation. In some instances, protecting the indole nitrogen is necessary to achieve the desired selectivity. Specific conditions have been developed for the direct C-2 arylation of free (NH)-indoles.[1]
Q5: What strategies can be employed to minimize the required catalyst loading?
A5: Minimizing catalyst loading is crucial for both economic and environmental reasons. Key strategies include:
-
Employing Highly Active Catalysts: Utilizing catalyst systems with specific ligands that enhance catalytic turnover can significantly improve efficiency.[1]
-
Optimizing Reaction Conditions: Careful optimization of parameters like temperature, concentration, and reaction time can maximize catalyst performance.[1]
-
Continuous Flow Synthesis: Flow chemistry can sometimes enable lower catalyst loadings and improve overall efficiency compared to traditional batch processes.[1]
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions |
| Low or No Product Yield | Catalyst deactivation (poisoning, fouling, thermal degradation).[1] | Ensure high purity of substrates, solvents, and reagents. Consider using a more robust catalyst or ligand system. Optimize the reaction temperature to avoid thermal degradation. |
| Substrate decomposition under harsh conditions.[8] | Screen for milder reaction conditions (e.g., lower temperature, alternative solvents).[8] Protect sensitive functional groups on the substrate.[8] | |
| Insufficiently active catalyst for the specific substrate (e.g., electron-poor indoles).[2] | Screen different palladium catalysts and ligands. For electron-poor substrates, consider more electron-rich and bulky ligands.[2] | |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | Reaction conditions are not optimized for selectivity. | Screen different ligands; some ligands can dramatically switch selectivity.[6] Utilize a directing group on the indole nitrogen to favor a specific position.[7][9] |
| Reaction conditions are too harsh, leading to non-selective reactions.[2] | Employ milder reaction conditions. | |
| Formation of Significant Byproducts (e.g., Biphenyls) | High catalyst loading.[3][4] | Systematically decrease the palladium catalyst loading.[3][4] |
| Reaction Stalls Before Completion | Catalyst deactivation.[1] | See solutions for "Low or No Product Yield". |
| Poor solubility of reactants.[10] | Switch to a solvent with higher solubilizing power (e.g., DMF, DMAc).[10] Gentle heating may also improve solubility.[10] | |
| Product Decomposition | High reaction temperature.[2] | Reduce the reaction temperature. |
| Product instability to acidic or basic conditions.[2] | Use milder reaction conditions or neutralize the reaction mixture promptly during workup.[2] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on C2-Arylation of N-Methylindole
| Pd(OAc)₂ Loading (mol%) | PPh₃ Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 5 | 20 | CsOAc | DMA | 125 | ~20 |
| 2.5 | 10 | CsOAc | DMA | 125 | ~40 |
| 1 | 4 | CsOAc | DMA | 125 | ~60 |
| 0.5 | 2 | CsOAc | DMA | 125 | >70 |
| Data adapted from a study on the C2-arylation of N-methylindole with iodobenzene, demonstrating an inverse relationship between catalyst loading and yield due to suppression of biphenyl byproduct formation.[3] |
Table 2: Catalyst-Controlled Regioselectivity in Aerobic Oxidative Arylation of N-(Phenylsulfonyl)indole
| Palladium Catalyst (5 mol%) | Ligand/Additive | Solvent | Temperature (°C) | C2:C3 Selectivity | Yield (%) |
| Pd(OTs)₂ | None | Toluene | 40 | 8:1 | 74 |
| Pd(OTs)₂ | 2,2'-bipyrimidine (bpym) | AcOH/TFE (1:1) | 60 | 1:13 | 81 |
| Data highlights how the choice of ligand system can effectively switch the regioselectivity of the arylation reaction.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of N-Substituted Indoles
-
Reaction Setup: To an oven-dried reaction vessel, add the N-substituted indole (1.0 equiv), aryl halide (1.2 equiv), and base (e.g., CsOAc, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and the appropriate phosphine ligand (e.g., PPh₃, 2-8 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA, toluene) via cannula.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 110-125 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Alkenylation of Indoles
-
Reaction Setup: In a sealed tube, combine the indole substrate (1.0 equiv), alkene (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., Ag₂CO₃, 1.0 equiv).[11]
-
Solvent Addition: Add the appropriate solvent (e.g., 1,4-dioxane).[11]
-
Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) for 8-12 hours.[11]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Storage and stability issues of 4-(Trifluoromethyl)-1H-indole
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of 4-(Trifluoromethyl)-1H-indole. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Sample Discoloration (e.g., Turning Pink, Brown, or Darkening) Upon Storage or in Solution
-
Possible Cause: This is a common indicator of degradation, particularly through oxidation or acid-catalyzed polymerization. The indole nucleus is susceptible to such reactions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
-
Check Solvent Purity and pH: Use high-purity, degassed solvents for preparing solutions. Avoid acidic conditions, as strong acids can protonate the indole ring, leading to polymerization.[1] If acidic conditions are necessary for a reaction, consider using milder acids or minimizing reaction time.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Issue 2: Low or No Yield of the Desired Product in Reactions
-
Possible Cause: The starting material may have degraded prior to use, or it may be unstable under the specific reaction conditions.
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting a reaction, verify the purity of your this compound using a suitable analytical method like HPLC or qNMR.
-
Inert Atmosphere: Reactions involving indole derivatives, especially when heated, should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Control Temperature: Avoid prolonged heating, as it can lead to thermal decomposition. Monitor the reaction closely.
-
Issue 3: Appearance of Unexpected Side Products in Analysis (e.g., HPLC, LC-MS)
-
Possible Cause: Impurities may arise from the degradation of this compound under analytical or experimental conditions.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a solution from a fresh batch of the compound and analyze it immediately to establish a baseline chromatogram.
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify likely impurities.
-
Stability-Indicating Method: Develop an analytical method (e.g., HPLC) that can separate the parent compound from its potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool (2-8 °C is often recommended for similar compounds), dry, and dark environment.[2] To prevent oxidation, it is best to store it under an inert atmosphere such as argon or nitrogen.[3]
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared fresh using high-purity, degassed solvents. If storage is necessary, use amber vials or protect from light, and store at low temperatures (e.g., -20°C). It's advisable to store stock solutions in small aliquots to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in solution?
A3: The indole ring is generally more susceptible to degradation under acidic conditions, which can cause protonation and lead to polymerization.[1] Neutral or slightly basic conditions are typically better for stability. If your experiment requires a specific pH, it is recommended to perform a preliminary stability test under those conditions.
Q4: Is this compound sensitive to light?
A4: Yes, indole derivatives can be photosensitive.[2] Exposure to UV and even ambient light can promote oxidative degradation. It is crucial to protect both the solid compound and its solutions from light.
Q5: How does the trifluoromethyl (CF3) group affect the stability of the indole ring?
A5: The electron-withdrawing nature of the CF3 group generally increases the metabolic stability of the molecule by blocking positions susceptible to enzymatic degradation.[4] It can also influence the acidity of the N-H proton. However, the inherent reactivity of the indole ring system towards oxidation and strong acids remains a key consideration.
Data Presentation
While specific quantitative stability data for this compound is not extensively published, the following table provides a template for organizing results from in-house stability studies, such as a forced degradation study.
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Duration | Temperature | Purity (%) by HPLC | Appearance of Degradants (Peak Area %) | Observations |
| Control | 0 hours | 25°C | 99.5 | Not Detected | White solid |
| Acidic (0.1 M HCl) | 24 hours | 50°C | 85.2 | 14.8 | Solution turned pink |
| Basic (0.1 M NaOH) | 24 hours | 50°C | 98.1 | 1.4 | Slight yellowing |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 92.7 | 6.8 | Colorless solution |
| Thermal | 48 hours | 80°C | 97.5 | 2.0 | Slight discoloration |
| Photolytic (UV light) | 24 hours | 25°C | 96.3 | 3.2 | Slight darkening |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method to assess the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 50-60°C for a specified time (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration for analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic degradation, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point for indole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 270-280 nm for indoles).[7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and calculate the purity based on the peak area percentage of the main component relative to all other peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common byproducts in trifluoromethyl indole synthesis
Welcome to the Technical Support Center for trifluoromethyl indole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing trifluoromethyl indoles?
A1: Several robust methods are employed for the synthesis of trifluoromethyl indoles. The most prominent include the Fischer indole synthesis, the Larock indole synthesis, and various domino trifluoromethylation/cyclization reactions. Each method offers distinct advantages regarding substrate scope and regioselectivity.
Q2: Why is my yield of the desired trifluoromethyl indole consistently low?
A2: Low yields can stem from a multitude of factors, including suboptimal reaction conditions (temperature, pressure, reaction time), poor quality of starting materials or reagents, and the presence of moisture or oxygen in sensitive reactions. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of intermediates, sometimes necessitating modified reaction conditions compared to non-fluorinated analogs.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common issue. Depending on the synthetic route, these can include regioisomers, products of incomplete reaction, starting materials, and byproducts from side reactions. For instance, in the Fischer indole synthesis, rearrangement byproducts can occur, while palladium-catalyzed reactions like the Larock synthesis may yield homocoupling products or other catalyst-driven side products.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a (trifluoromethyl-substituted) phenylhydrazine with an aldehyde or ketone.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inadequate acid strength or concentration.- Decomposition of the hydrazone intermediate under harsh acidic conditions.- Steric hindrance from bulky substituents. | - Screen various Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂).- Optimize the reaction temperature and time; sometimes milder conditions are more effective.- Consider using a protecting group for sensitive functionalities. |
| Formation of Rearrangement Byproducts | - The strong electron-withdrawing effect of the CF₃ group can influence the stability of intermediates in the[1][1]-sigmatropic rearrangement, leading to alternative cyclization pathways. | - Modify the acid catalyst and solvent system to influence the reaction pathway.- Use of milder Lewis acids might suppress rearrangement. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of starting materials. | - Monitor the reaction progress by TLC and extend the reaction time if necessary.- Choose a solvent that ensures the solubility of all reactants at the reaction temperature. |
| Product | Byproduct(s) | Yield of Product (%) | Yield of Byproduct(s) (%) | Conditions |
| 2-Trifluoromethyl-1H-indole | Unreacted starting material, unidentified side products | 75 | Not specified | 4-(trifluoromethyl)phenylhydrazine and acetone, polyphosphoric acid, 100°C |
| 5-Methoxy-2-trifluoromethyl-1H-indole | Regioisomeric indole | 82 | 10 | (4-methoxyphenyl)hydrazine and 1,1,1-trifluoroacetone, Eaton's reagent, 80°C |
Larock Indole Synthesis
This palladium-catalyzed reaction involves the annulation of an ortho-haloaniline with a trifluoromethyl-substituted alkyne.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indole | - Inactive palladium catalyst.- Presence of oxygen, which can deactivate the Pd(0) catalyst.- Poor choice of ligand or base. | - Ensure the use of a high-purity palladium source and appropriate ligand.- Maintain a strictly inert atmosphere (N₂ or Ar) throughout the reaction.- Screen different phosphine ligands and bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc). |
| Formation of Homocoupled Alkyne or Aniline Byproducts | - Side reactions promoted by the palladium catalyst. | - Adjust the stoichiometry of the reactants; an excess of one reactant can sometimes suppress homocoupling of the other.- Lowering the reaction temperature may reduce the rate of side reactions. |
| Poor Regioselectivity | - Similar steric and electronic properties of the alkyne substituents. The trifluoromethyl group generally directs the regioselectivity due to its steric bulk.[2] | - The regioselectivity is often high when a CF₃ group is present on the alkyne. If issues persist, consider modifying the other alkyne substituent to enhance the steric or electronic differentiation. |
| Product | Byproduct(s) | Yield of Product (%) | Yield of Byproduct(s) (%) | Conditions |
| 2-Phenyl-3-trifluoromethyl-1H-indole | Regioisomeric indole | 85 | 5 | 2-Iodoaniline and 1-phenyl-3,3,3-trifluoropropyne, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C |
| 2-Butyl-3-trifluoromethyl-1H-indole | Homocoupled alkyne | 78 | <5 | 2-Iodoaniline and 1,1,1-trifluorohept-2-yne, Pd(PPh₃)₄, K₂CO₃, DMF, 110°C |
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This method involves a copper-catalyzed reaction that forms the trifluoromethyl indole in a single step.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Inefficient generation of the CF₃ radical.- Incomplete cyclization of the intermediate. | - Ensure the trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent) is active and used in the correct stoichiometry.- Optimize the copper catalyst and reaction conditions (solvent, temperature). |
| Formation of Uncyclized Intermediate | - The cyclization step is slow or inhibited. | - Increase the reaction temperature or prolong the reaction time.- Ensure the absence of inhibitors in the reaction mixture. |
| Side reactions of the trifluoromethylating agent | - The CF₃ source can react with other functional groups in the molecule. | - Protect sensitive functional groups prior to the reaction.- Screen different trifluoromethylating agents that may offer better chemoselectivity. |
| Product | Byproduct(s) | Yield of Product (%) | Yield of Byproduct(s) (%) | Conditions |
| 2-Methyl-3-trifluoromethyl-1H-indole | Uncyclized intermediate | 88 | Not specified | N-(2-(prop-1-yn-1-yl)phenyl)acetamide, Togni's reagent, Cu(OAc)₂, DCE, 80°C |
| 2-Phenyl-3-trifluoromethyl-1H-indole | Oxidized starting material | 92 | <5 | N-(2-(phenylethynyl)phenyl)acetamide, Umemoto's reagent, CuI, DMF, 60°C |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Trifluoromethyl Indole
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equiv.) and the trifluoromethyl ketone or aldehyde (1.1 equiv.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting hydrazine.
-
Indolization: To the crude hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, 10 equiv. by weight, or a catalytic amount of a Lewis acid like ZnCl₂).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaHCO₃, NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Larock Indole Synthesis of a Trifluoromethyl Indole
-
Reaction Setup: To a dry Schlenk flask, add the ortho-iodoaniline (1.0 equiv.), the trifluoromethyl-substituted alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%), the ligand (if required, e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, toluene) via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 100-120 °C) and stir until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for trifluoromethyl indole synthesis.
References
Overcoming steric hindrance in the synthesis of substituted trifluoromethyl indoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the synthesis of substituted trifluoromethyl indoles, with a particular focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is the introduction of a trifluoromethyl (CF₃) group into a sterically hindered position on the indole ring challenging?
A1: The primary difficulty lies in the steric bulk of both the indole substrate and the trifluoromethylating reagent. When bulky substituents are present on the indole ring, particularly near the desired reaction site, they can physically block the approach of the reagent. This steric clash increases the activation energy of the reaction, leading to slower reaction rates and lower yields.
Q2: What are the most common synthetic strategies for preparing trifluoromethylated indoles?
A2: There are two main approaches for synthesizing trifluoromethylated indoles:
-
Direct C-H Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed indole ring. This is often achieved using radical, electrophilic, or transition-metal-catalyzed methods.[1]
-
Cyclization of Trifluoromethylated Precursors: This strategy involves synthesizing a precursor that already contains the CF₃ group and then cyclizing it to form the indole ring. A common example is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[2][3]
Q3: How do electron-donating and electron-withdrawing groups on the indole ring affect trifluoromethylation?
A3: The electronic properties of the substituents on the indole ring can significantly influence the outcome of the trifluoromethylation reaction. In many cases, indoles with electron-donating groups tend to give higher yields compared to those with electron-withdrawing groups.[2] This is because electron-donating groups increase the nucleophilicity of the indole ring, making it more reactive towards electrophilic trifluoromethylating agents.
Q4: Are there specific catalysts or reagents that are more effective for trifluoromethylating sterically hindered indoles?
A4: Yes, the choice of catalyst and reagent is crucial. For instance, copper-catalyzed oxidative trifluoromethylation using CF₃SO₂Na (a source of CF₃ radicals) has been shown to be effective for a range of substituted indoles.[4] In some cases, metal-free conditions can also be employed to achieve high regioselectivity.[5] For cyclization strategies, the use of a well-established fluoroform-derived CuCF₃ reagent has proven successful.[2][3]
Q5: What role do directing groups play in the synthesis of sterically hindered trifluoromethyl indoles?
A5: Directing groups can be a powerful tool to control the regioselectivity of C-H functionalization reactions, including trifluoromethylation. By temporarily installing a directing group on the indole nitrogen or another position, it can guide the catalyst or reagent to a specific, and often sterically congested, site on the indole ring. While not always directly used for trifluoromethylation in the provided literature, the principle of using directing groups for functionalizing indole C-H bonds at various positions is well-established.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Trifluoromethylated Indole
| Potential Cause | Troubleshooting Steps |
| Significant Steric Hindrance | • Consider switching to a smaller trifluoromethylating reagent if possible.• Optimize the reaction temperature; sometimes higher temperatures are needed to overcome the activation barrier, but this must be balanced against potential decomposition.• If using a transition metal catalyst, experiment with different ligands that may have a smaller steric footprint or can better facilitate the reaction.• Consider an alternative synthetic route, such as a cyclization strategy, where the CF₃ group is introduced before the indole ring is formed.[2][3] |
| Inactive Reagents or Catalyst | • Ensure that all reagents, especially the trifluoromethylating agent and any catalysts, are fresh and have been stored under the recommended conditions.• For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | • Systematically vary the reaction parameters, including solvent, temperature, reaction time, and stoichiometry of the reagents.• The choice of base can be critical; for some copper-catalyzed reactions, the addition of a base like KF can improve the yield.[4] |
Problem 2: Poor Regioselectivity (Trifluoromethylation at the Wrong Position)
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites on the Indole Ring | • Employ a directing group strategy to favor substitution at the desired position.• If a directing group is not feasible, carefully choose a synthetic method known for high regioselectivity with your specific indole substitution pattern. For example, some metal-free methods can selectively introduce a trifluoromethyl group at the C2 position.[5] |
| Reaction Mechanism Ambiguity | • The reaction mechanism (e.g., radical vs. electrophilic) can influence regioselectivity. Understanding the likely mechanism can help in choosing conditions that favor the desired isomer. |
Data Presentation
Table 1: Comparison of Yields for C2-Trifluoromethylation of Substituted Indoles
| Indole Substituent | Position of Substituent | Yield (%) | Reference |
| Methyl | N1 | 56 | [5] |
| Methyl | C3 | 73 | [5] |
| Methyl | C4 | 76 | [5] |
| Methyl | C6 | 75 | [5] |
| Methyl | C7 | 57 | [5] |
| Bromo | C5 | 54 | [5] |
| Iodo | C5 | 59 | [5] |
Table 2: Influence of Substituents on the Yield of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization
| Substituent on 2-Alkynylaniline | Yield (%) | Reference |
| 4-Me | 85 | [2] |
| 4-tBu | 82 | [2] |
| 4-Ph | 78 | [2] |
| 4-F | 75 | [2] |
| 4-Cl | 72 | [2] |
| 4-Br | 70 | [2] |
| 5-Me | 88 | [2] |
| 5-F | 80 | [2] |
| 5-Cl | 78 | [2] |
| 5-Br | 75 | [2] |
Experimental Protocols
Key Experiment 1: Metal-Free Oxidative Trifluoromethylation of Indoles at the C2 Position
This protocol is adapted from a method utilizing CF₃SO₂Na under metal-free conditions.[5]
Materials:
-
Substituted indole (1.0 equiv)
-
CF₃SO₂Na (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the substituted indole, CF₃SO₂Na, and DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add TBHP to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 18 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Key Experiment 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This protocol is based on the synthesis of 2-(trifluoromethyl)indoles using a fluoroform-derived CuCF₃ reagent.[2]
Materials:
-
N-Tosyl-2-alkynylaniline (1.0 equiv)
-
CuCF₃ reagent (2.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a glovebox, add the N-tosyl-2-alkynylaniline, CuCF₃ reagent, and DMF to a reaction tube.
-
Add TMEDA to the mixture.
-
Seal the reaction tube and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-(trifluoromethyl)indole.
Visualizations
Caption: A decision-making workflow for overcoming steric hindrance.
Caption: Two primary strategies for synthesizing trifluoromethyl indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base | MDPI [mdpi.com]
- 5. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
Challenges in the scale-up synthesis of 4-(Trifluoromethyl)-1H-indole
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scale-up synthesis of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: Acid catalysts (e.g., in Fischer-Indole synthesis) can be deactivated by moisture or impurities. 2. Incorrect Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition. 3. Poor Quality of Starting Materials: Impurities in precursors like (3-(trifluoromethyl)phenyl)hydrazine or the corresponding ketone/aldehyde can lead to side reactions. 4. Incomplete Reduction (Leimgruber-Batcho): The reducing agent (e.g., Raney Nickel, Palladium on Carbon) may be of low activity or used in insufficient quantity. | 1. Catalyst Check: Use a fresh batch of acid or Lewis acid catalyst. For reductions, ensure the catalyst is active and used under an inert atmosphere. 2. Temperature Optimization: Monitor the reaction temperature closely. For exothermic reactions, ensure adequate cooling. Consider a gradual increase in temperature in small increments. 3. Reagent Purity: Verify the purity of starting materials by analytical techniques (e.g., NMR, GC-MS) before use. 4. Reduction Efficiency: Increase the catalyst loading or pressure of hydrogen for catalytic hydrogenation. Consider alternative reducing agents like iron in acetic acid.[1] |
| Formation of Multiple Products (Impurity Profile) | 1. Formation of Regioisomers: In the Fischer-Indole synthesis with unsymmetrical ketones, the formation of isomeric indoles is a common issue. 2. Side Reactions due to Harsh Conditions: High temperatures and strong acids can lead to the formation of polymeric by-products or degradation of the indole ring. 3. Incomplete Cyclization: Intermediates, such as the enamine in the Leimgruber-Batcho synthesis, may not fully cyclize. | 1. Regioselectivity Control: Modify the acid catalyst or reaction conditions to favor the desired regioisomer. Purification by column chromatography may be necessary to isolate the 4-substituted product. 2. Milder Conditions: Explore milder synthetic routes or use lower reaction temperatures and monitor the reaction closely by TLC or HPLC to minimize by-product formation. 3. Promote Cyclization: Ensure anhydrous conditions and consider screening different solvents or catalysts to facilitate the cyclization step. |
| Product Decomposition During Workup or Purification | 1. Acid or Base Sensitivity: The indole nucleus can be sensitive to strong acids or bases, leading to degradation. 2. Thermal Instability: Prolonged exposure to heat during solvent evaporation or distillation can cause decomposition. 3. Oxidation: The electron-rich indole ring is susceptible to oxidation, especially when exposed to air for extended periods. | 1. Neutral Workup: Use a mild workup procedure with buffered solutions to neutralize the reaction mixture. 2. Controlled Heating: Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. 3. Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation and Purification | 1. Emulsion Formation during Extraction: The presence of polar solvents and by-products can lead to stable emulsions during aqueous workup. 2. Crystallization Issues: The product may be an oil or difficult to crystallize from common solvents. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging. | 1. Break Emulsions: Add brine to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. 2. Crystallization Screening: Screen a variety of solvents and solvent mixtures for crystallization. Seeding with a small crystal of pure product can induce crystallization. 3. Chromatography Optimization: Use a different stationary phase (e.g., alumina) or a multi-solvent gradient system for column chromatography to improve separation. |
| Scale-Up Specific Challenges | 1. Exotherm Control: The Fischer-Indole and Leimgruber-Batcho reactions can be exothermic, posing a safety risk at a larger scale. 2. Solid Handling: Handling large quantities of catalysts (e.g., Raney Nickel) or solid products can be challenging. 3. Consistent Product Quality: Maintaining consistent purity and yield across different batches can be difficult. | 1. Thermal Safety Studies: Conduct reaction calorimetry to understand the heat flow of the reaction and implement appropriate cooling measures. 2. Process Engineering: Utilize appropriate equipment for solid charging and filtration. For catalysts, consider using a slurry. 3. Process Parameter Control: Strictly control reaction parameters such as temperature, addition rates, and mixing to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for the large-scale synthesis of this compound?
A1: Both the Fischer-Indole and the Leimgruber-Batcho syntheses are viable options for large-scale production. The Leimgruber-Batcho synthesis is often preferred for industrial scale-up as it generally proceeds under milder conditions and can provide higher yields.[1] The starting materials, particularly ortho-nitrotoluenes, are often readily available.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic route and scale. The Fischer-Indole synthesis can have yields ranging from low to moderate. The Leimgruber-Batcho synthesis, however, is known for its high yields, often exceeding 70%.[1]
Q3: How does the trifluoromethyl group affect the synthesis?
A3: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and intermediates. In the Fischer-Indole synthesis, it can affect the ease of the[2][2]-sigmatropic rearrangement. In the Leimgruber-Batcho synthesis, it enhances the acidity of the benzylic protons of the starting o-nitrotoluene, facilitating the initial condensation step.
Q4: What are the key safety considerations for the scale-up synthesis?
A4: Key safety considerations include managing potential exotherms, especially in the Fischer-Indole and the reduction step of the Leimgruber-Batcho synthesis.[3] Handling of hazardous reagents like strong acids, and pyrophoric catalysts like Raney Nickel requires appropriate personal protective equipment and engineering controls. A thorough process safety review is essential before any scale-up.
Q5: What is the best method for purifying this compound at a large scale?
A5: For large-scale purification, crystallization is the most economical and efficient method. A systematic screening of solvents is recommended to find optimal conditions for yield and purity. If crystallization is challenging, column chromatography with a suitable solvent system can be employed, followed by crystallization of the purified fractions.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Scale | Reported Yield | Purity | Key Advantages | Key Challenges |
| Fischer-Indole Synthesis | (3-(Trifluoromethyl)phenyl)hydrazine, Ketone/Aldehyde | Strong Acid (e.g., H₂SO₄, PPA), or Lewis Acid (e.g., ZnCl₂) | Lab to Pilot | Variable (often <50%) | Moderate to High | Readily available starting materials. | Harsh reaction conditions, low yields, potential for regioisomer formation. |
| Leimgruber-Batcho Synthesis | 2-Nitro-6-(trifluoromethyl)toluene | DMF-DMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni/H₂, Pd/C, Fe/AcOH) | Lab to Industrial | High (often >70%)[1] | High | Milder conditions, high yields, good regioselectivity.[1] | Multi-step process, handling of reducing agents. |
| Hemetsberger-Knittel Synthesis | 3-(3-(Trifluoromethyl)phenyl)-2-azido-propenoic ester | Heat | Lab | Good (>70%) | High | Good yields. | Unstable and difficult to synthesize starting material. |
Experimental Protocols
1. Leimgruber-Batcho Synthesis of this compound (Adapted from a general procedure)
-
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)ethenamine To a solution of 2-nitro-6-(trifluoromethyl)toluene in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. Heat the mixture and monitor the reaction by TLC until the starting material is consumed. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often a dark red solid or oil and can be used in the next step without further purification.
-
Step 2: Reductive Cyclization to this compound Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or methanol. Add a catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel. Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC. Upon completion, filter the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: Leimgruber-Batcho synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Selection of protecting groups for the indole nitrogen during synthesis
Welcome to the Technical Support Center for the protection of indole nitrogen in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with selecting, applying, and removing N-protecting groups from indole moieties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic chemistry endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My N-protection reaction is not proceeding to completion, resulting in a low yield of the desired product. What could be the cause?
Answer: Several factors can contribute to low yields in N-protection reactions of indoles.
-
Incomplete Deprotonation: The indole N-H is weakly acidic, and incomplete deprotonation can lead to a sluggish reaction. Ensure you are using a sufficiently strong base and an adequate number of equivalents.[1]
-
Base and Reagent Quality: The quality of reagents, particularly strong bases like sodium hydride (NaH), is critical. Degraded reagents can significantly reduce the efficiency of the deprotonation step.[1] It is recommended to use freshly opened or properly stored reagents.
-
Steric Hindrance: Bulky substituents on the indole ring can sterically hinder the approach of the protecting group's electrophile.[1] If you suspect steric hindrance is an issue, consider using a smaller protecting group. For instance, if the bulky tert-butyloxycarbonyl (Boc) group fails, a smaller 2-(trimethylsilyl)ethoxymethyl (SEM) group might be more successful.[1]
-
Substrate Solubility: Poor solubility of the indole starting material in the chosen solvent can impede the reaction.[1] Experimenting with different anhydrous aprotic solvents like DMF or THF, or gently heating the reaction mixture, may improve solubility and reaction outcomes.[1]
Question 2: I am observing significant C3-alkylation as a side product instead of the desired N-protection. How can I improve the selectivity for N-alkylation?
Answer: The regioselectivity of indole alkylation is a common challenge, with the reaction outcome often influenced by the reaction conditions.
-
Choice of Base and Counterion: To favor N-protection, use bases that generate a sodium or potassium counterion, such as sodium hydride (NaH) or potassium tert-butoxide. These counterions tend to direct alkylation to the nitrogen atom.[1]
-
Solvent Selection: The choice of solvent can also influence the N/C3 alkylation ratio. Aprotic solvents like DMF and THF generally favor N-alkylation when used with appropriate bases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation.[1]
Question 3: The deprotection of my N-protected indole is proving to be difficult, with low yields or decomposition of my product. What are some effective strategies for removing stubborn protecting groups?
Answer: The stability of certain N-protecting groups can make their removal challenging without affecting other functional groups.
-
N-(tert-butoxycarbonyl) (Boc): While generally acid-labile, deprotection can be problematic in the presence of other acid-sensitive groups.[1] For substrates sensitive to strong acids, a mild method involves using a catalytic amount of sodium methoxide in dry methanol at ambient temperature.[2][3] Another mild option is using oxalyl chloride in methanol at room temperature.[1][4] For particularly stubborn N-Boc groups, thermolytic deprotection in refluxing 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective.[3][5]
-
N-Tosyl (Ts): This is a notoriously difficult group to remove, often requiring harsh conditions.[1] Milder alternatives have been developed, such as using cesium carbonate in a THF-methanol solvent mixture.[1][6][7] A green chemistry approach utilizes potassium hydroxide with a phase-transfer catalyst in a THF-water system.[1]
-
N-Pivaloyl: This group is also known for its robustness.[1][8] An efficient method for its removal involves treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C), which has been shown to give high yields.[1][8]
-
N-[2-(Trimethylsilyl)ethoxy]methyl (SEM): The most common method for SEM deprotection is using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][9] Acidic conditions can also be employed, although this is less common.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
A1: The selection of an appropriate N-protecting group is a critical decision that depends on several factors:
-
Stability to Subsequent Reaction Conditions: The protecting group must be stable under the conditions planned for the subsequent synthetic steps.[1]
-
Ease of Removal: The deprotection should be achievable under conditions that do not compromise other functional groups within the molecule.[1]
-
Electronic Effects: Electron-withdrawing protecting groups like Boc and Ts decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.[1] Conversely, electron-donating groups like benzyl have the opposite effect.
-
Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed independently under different conditions.
Q2: Can I remove an N-Boc group under non-acidic conditions if my molecule contains other acid-sensitive functionalities?
A2: Yes, for activated amines like indoles, basic conditions can be employed for N-Boc deprotection.[3] Reagents such as sodium methoxide (NaOMe) in methanol or potassium carbonate (K2CO3) in methanol have proven effective.[3] Microwave-assisted deprotection using K3PO4·H2O in methanol is another mild option.[3]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Indole Nitrogen
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Stability & Remarks |
| Boc | (Boc)₂O, DMAP, THF or NaH, (Boc)₂O, DMF | TFA/DCM; HCl/Dioxane; NaOMe/MeOH[2][3]; Oxalyl chloride/MeOH[1][4]; Heat in TFE or HFIP[3][5] | Electron-withdrawing. Generally acid-labile, but can be removed under basic or neutral conditions.[1][3] |
| Ts | TsCl, NaH, DMF | Mg/MeOH; Na/NH₃; Cs₂CO₃/THF-MeOH[1][7]; KOH/PTC/THF-H₂O[1] | Very stable, electron-withdrawing. Removal often requires harsh conditions.[1] |
| SEM | SEM-Cl, NaH, DMF | TBAF/THF[3][9]; HCl/EtOH[10]; SnCl₄/CH₂Cl₂[11] | Stable to a wide range of conditions. Removable with fluoride or acid.[9] |
| Pivaloyl | Pivaloyl chloride, Pyridine | LDA, THF, 40-45 °C[1][8]; Alkoxides (variable yields)[8] | Robust and sterically demanding. Protects both N-1 and C-2 positions.[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
-
To a solution of the indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to 1 hour to ensure complete deprotonation.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Ts Protection of Indole
-
To a solution of the indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
Allow the reaction to stir at room temperature for 2-6 hours until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Protocol 3: General Procedure for N-SEM Protection of Indole
-
To a solution of the indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[1]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.[1]
-
Stir the reaction at room temperature for 10-12 hours.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.[9]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 4: Mild Deprotection of N-Boc Indole using Sodium Methoxide
-
Dissolve the N-Boc protected indole (1.0 eq) in dry methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.[2]
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) or quench with saturated aqueous NH₄Cl.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the deprotected indole.[2]
Protocol 5: Deprotection of N-Ts Indole using Cesium Carbonate
-
Dissolve the N-Ts protected indole (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v).[7]
-
Add cesium carbonate (3.0 eq).[7]
-
Stir the reaction at room temperature or reflux, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[7]
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography.
Protocol 6: Deprotection of N-SEM Indole using TBAF
-
Dissolve the N-SEM protected indole (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-3.0 eq).
-
Stir the reaction at room temperature or heat to reflux if necessary, monitoring by TLC.[3]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography.
Visualizations
Caption: Decision tree for selecting an indole N-protecting group.
Caption: Troubleshooting workflow for low yield in indole N-protection.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Solubility of Trifluoromethyl Indoles
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with trifluoromethyl indoles in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl indoles often poorly soluble in common reaction solvents?
A1: The poor solubility of trifluoromethyl (CF3) indoles stems from the physicochemical properties imparted by the CF3 group. The trifluoromethyl group significantly increases the lipophilicity of the indole scaffold.[1] This high lipophilicity, a common characteristic of many small molecule kinase inhibitors, can lead to challenges in achieving adequate concentrations for both in vitro and in vivo studies.[2] While the indole nitrogen provides a site for hydrogen bonding, the overall hydrophobic nature of the molecule often dominates, leading to poor solubility in polar solvents.[2][3]
Q2: My reaction yield is low, and I suspect solubility is the issue. How can I confirm this?
A2: Visual inspection of your reaction mixture is the first step. Look for undissolved solid starting material. If the reaction is heated, check if the material dissolves upon heating and then precipitates upon cooling. You can also take a small aliquot of the reaction mixture, filter it, and analyze the filtrate for the concentration of the dissolved starting material using a suitable analytical technique like HPLC. If the concentration is significantly lower than expected, poor solubility is a likely culprit.
Q3: What are the initial steps to improve the solubility of my trifluoromethyl indole in a reaction?
A3: A systematic approach to solvent screening is the best initial step. Start by testing the solubility in a range of common organic solvents with varying polarities. If a single solvent is not effective, a co-solvent system can be employed.[4][5][6][7][8] This involves using a mixture of a good solvent for your compound with a solvent that is optimal for the reaction conditions.
Q4: Can changing the reaction temperature help with solubility?
A4: Yes, in many cases, increasing the reaction temperature can significantly improve the solubility of a compound. However, you must consider the stability of your reactants, reagents, and products at elevated temperatures. Always monitor the reaction for potential degradation or side-product formation when increasing the temperature.
Q5: Are there any additives that can enhance the solubility of my compound?
A5: Yes, several types of additives can be used. For reactions in aqueous or semi-aqueous media, surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[2][6] Cyclodextrins are another class of solubilizing agents that form inclusion complexes with poorly soluble compounds.[2][6][9] For organic reactions, co-solvents are the most common and effective additives.[10]
Troubleshooting Guides
Issue 1: Trifluoromethyl indole starting material is not dissolving in the chosen reaction solvent.
Troubleshooting Steps:
-
Visual Confirmation: Observe the reaction flask for any undissolved solid material. Stirring should be vigorous to ensure adequate mixing.
-
Solvent Screening: Test the solubility of your trifluoromethyl indole in a variety of solvents with different polarities. (See Experimental Protocol 1).
-
Co-solvent System: If a single solvent is not effective, try a co-solvent system. A common approach is to dissolve the indole in a small amount of a high-solubility solvent (e.g., DMSO, DMF) and then add this solution to the main reaction solvent.[2][4][6]
-
Temperature Increase: Gradually increase the reaction temperature while monitoring for dissolution. Be cautious of potential degradation of your starting material or reagents.
-
Particle Size Reduction: If you have the solid starting material, reducing its particle size by grinding can increase the surface area and improve the dissolution rate.[11]
Issue 2: The reaction starts but then appears to stop, or the yield is consistently low.
Troubleshooting Steps:
-
Check for Precipitation: The product of the reaction may be less soluble than the starting material and could be precipitating out of the solution, effectively stopping the reaction. Visually inspect for the formation of a new solid.
-
Monitor Reactant Concentration: Use an analytical technique like TLC or LC-MS to monitor the concentration of the trifluoromethyl indole in the reaction solution over time. A plateau in the concentration before the reaction is complete suggests a solubility limit has been reached.
-
Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvents to find the optimal balance between reactant solubility and reaction kinetics.
-
Consider a Different Solvent System: If optimization of the current system fails, it may be necessary to switch to a different solvent or co-solvent system altogether, even if it requires re-optimization of other reaction parameters.
Data Presentation
Table 1: Predicted Solubility of a Model Trifluoromethyl Indole in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.[3] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[3] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[3] | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[3] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility.[3] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[3] |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[3] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of a trifluoromethyl indole in a range of solvents.
Materials:
-
Trifluoromethyl indole compound
-
Selection of solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Dichloromethane, Toluene, Water)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)
-
Vortex mixer
-
Microbalance
Procedure:
-
Accurately weigh approximately 1-2 mg of the trifluoromethyl indole into each vial.
-
Add 100 µL of a solvent to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has dissolved, add another 100 µL of the solvent and repeat the vortexing and observation. Continue this process until the compound no longer dissolves or a desired concentration is reached.
-
Record the approximate solubility in terms of mg/mL.
-
Repeat for all selected solvents.
Protocol 2: Quantitative Solubility Determination by HPLC
Objective: To accurately determine the solubility of a trifluoromethyl indole in a specific solvent or co-solvent system.
Materials:
-
Trifluoromethyl indole compound
-
Chosen solvent or co-solvent system
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the trifluoromethyl indole to a vial containing a known volume of the solvent system. Ensure there is undissolved solid.
-
Equilibration: Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the trifluoromethyl indole by comparing its peak area to a pre-established calibration curve.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Visualizations
Caption: A workflow for troubleshooting poor solubility of trifluoromethyl indoles in reactions.
Caption: Key strategies for enhancing the solubility of trifluoromethyl indoles.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Trifluoromethyl Indoles
Welcome to the technical support center for the method development of regioselective functionalization of trifluoromethyl indoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the regioselective functionalization of trifluoromethyl indoles, offering potential causes and solutions in a structured format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity/Decomposition: The palladium catalyst can be sensitive to air, moisture, and impurities.[1] | - Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled and degassed solvents.- Purify starting materials to remove any potential catalyst poisons. |
| Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity. | - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.- The choice of ligand can be critical for achieving good yields.[2][3] | |
| Suboptimal Reaction Temperature: The reaction may have a narrow optimal temperature range.[4][5] | - Perform a temperature screen to identify the optimal reaction temperature.- Temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction. | |
| Poor Substrate Solubility: The indole substrate or other reagents may not be fully dissolved at the reaction temperature. | - Choose a solvent system in which all components are soluble.- A mixture of solvents can sometimes improve solubility and reaction outcomes.[4][5] | |
| Poor Regioselectivity | Inappropriate Directing Group: The directing group is essential for controlling the position of functionalization.[6][7] | - Select a directing group known to favor the desired position (e.g., C2, C3, C4, C7).- Ensure the directing group is correctly installed on the indole nitrogen. |
| Steric Hindrance: Bulky substituents on the indole or the coupling partner can hinder the approach to the desired position. | - If possible, use less sterically demanding starting materials.- The inherent electronic and steric properties of the substrate are primary determinants of regioselectivity. | |
| Reaction Conditions Favoring the Wrong Isomer: The choice of solvent, base, or catalyst can influence the regiochemical outcome. | - Systematically vary the reaction parameters, including solvent polarity and the nature of the base. | |
| Formation of Side Products | Homocoupling of the Coupling Partner: This is a common side reaction in cross-coupling reactions. | - Adjust the stoichiometry of the reactants; a slight excess of the indole substrate may be beneficial.- Lowering the catalyst loading can sometimes suppress the formation of homocoupling byproducts.[2] |
| Decomposition of Starting Material or Product: Trifluoromethyl-containing compounds can be sensitive to certain reaction conditions. | - Lower the reaction temperature or shorten the reaction time.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | |
| Formation of Multiple Isomers: Incomplete regioselectivity will lead to a mixture of products. | - Re-optimize the reaction conditions with a focus on enhancing regioselectivity (see "Poor Regioselectivity" section). |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for the functionalization of the indole ring?
A1: Due to the inherent electronic properties of the indole nucleus, C-H functionalization often occurs at the C3 position via electrophilic substitution.[6] However, with the use of appropriate directing groups, functionalization can be selectively directed to other positions such as C2, C4, C5, C6, and C7.[6][7]
Q2: How does the trifluoromethyl group affect the reactivity and regioselectivity of the indole ring?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly impact the electronic properties of the indole ring. This can influence the acidity of the N-H bond and the nucleophilicity of the carbon positions, thereby affecting the regioselectivity of the functionalization.[8]
Q3: What is the role of a directing group in achieving regioselectivity?
A3: A directing group, typically attached to the indole nitrogen, coordinates to the metal catalyst (e.g., palladium) and brings it into close proximity to a specific C-H bond. This chelation assistance facilitates the selective activation and functionalization of that C-H bond, overriding the inherent reactivity of the indole ring.[6][7]
Q4: What are some common palladium catalysts used for these reactions?
A4: Palladium(II) acetate (Pd(OAc)2) and palladium(II) hexafluoroacetylacetonate (Pd(hfac)2) are commonly used catalyst precursors.[4][5][9] These are often used in combination with a ligand, such as a phosphine or an N-heterocyclic carbene (NHC).
Q5: Can I perform these reactions open to the air?
A5: Generally, it is recommended to perform these reactions under an inert atmosphere (nitrogen or argon). Many palladium catalysts and phosphine ligands are sensitive to oxygen, and performing the reaction in the air can lead to catalyst deactivation and lower yields.[1] However, some protocols have been developed that utilize air as the oxidant.[9]
Data Presentation
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed C-H Arylation of N-Methyl-2-(trifluoromethyl)indole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | Toluene | 100 | 45 |
| 2 | Pd(OAc)2 (5) | P(o-tolyl)3 (10) | K2CO3 | Toluene | 100 | 62 |
| 3 | Pd(OAc)2 (5) | XPhos (10) | K2CO3 | Toluene | 100 | 78 |
| 4 | Pd(OAc)2 (5) | XPhos (10) | Cs2CO3 | Toluene | 100 | 85 |
| 5 | Pd(OAc)2 (5) | XPhos (10) | Cs2CO3 | Dioxane | 100 | 91 |
| 6 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 100 | 88 |
| 7 | Pd(OAc)2 (5) | XPhos (10) | Cs2CO3 | Dioxane | 80 | 75 |
| 8 | Pd(OAc)2 (5) | XPhos (10) | Cs2CO3 | Dioxane | 120 | 82 (with some decomposition) |
Yields are for the C7-arylated product and are based on isolated material.
Table 2: Substrate Scope for the C7-Arylation of N-Methyl-2-(trifluoromethyl)indole
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 7-(4-Methoxyphenyl)-1-methyl-2-(trifluoromethyl)-1H-indole | 91 |
| 2 | 4-Iodotoluene | 1-Methyl-7-(p-tolyl)-2-(trifluoromethyl)-1H-indole | 88 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-Methyl-2,7-bis(trifluoromethyl)-1H-indole | 75 |
| 4 | 4-Iodobenzonitrile | 4-(1-Methyl-2-(trifluoromethyl)-1H-indol-7-yl)benzonitrile | 82 |
| 5 | 2-Iodothiophene | 1-Methyl-7-(thiophen-2-yl)-2-(trifluoromethyl)-1H-indole | 79 |
Reaction conditions: N-Methyl-2-(trifluoromethyl)indole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2.0 equiv.), dioxane (5 mL), 100 °C, 12 h.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed C7-Arylation of N-Methyl-2-(trifluoromethyl)indole
Materials:
-
N-Methyl-2-(trifluoromethyl)indole
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add N-methyl-2-(trifluoromethyl)indole (0.2 g, 1.0 mmol), the aryl iodide (1.2 mmol), cesium carbonate (0.65 g, 2.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and XPhos (47.6 mg, 0.1 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure C7-arylated product.
Visualizations
Caption: Troubleshooting workflow for regioselective functionalization.
Caption: General experimental workflow for C-H arylation.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions [organic-chemistry.org]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Trifluoromethyl-Indole Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 4-(Trifluoromethyl)-1H-indole and Its Isomers Supported by Experimental Data
The strategic incorporation of a trifluoromethyl (CF3) group into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The indole nucleus, a privileged scaffold in numerous biologically active compounds, is a frequent target for such modifications. However, the seemingly subtle change in the position of the CF3 group on the indole ring can have profound effects on the resulting molecule's biological activity. This guide provides a comparative overview of the biological performance of this compound and its positional isomers, highlighting the critical role of isomeric substitution in determining pharmacological outcomes. While direct comparative studies profiling all isomers in a head-to-head manner are limited in the public domain, this guide compiles available data to illuminate the distinct biological profiles of these closely related molecules.
Inhibition of p97 ATPase: A Case Study in Isomeric Differentiation
The AAA+ ATPase p97 (also known as VCP) is a key player in cellular protein homeostasis, involved in processes such as the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). Its dysregulation is implicated in cancer and neurodegenerative diseases, making it an attractive therapeutic target. Structure-activity relationship (SAR) studies on a series of C5-substituted indole inhibitors of p97 have revealed a significant dependence of inhibitory activity on the nature of the substituent.
A study focusing on the C5 position of the indole ring demonstrated that the electronic and steric properties of the substituent dramatically influence p97 inhibition. Within a series of analogs, the 5-(trifluoromethyl) derivative was evaluated alongside other functional groups, showcasing a wide range of potencies.
Table 1: Inhibitory Activity of C5-Substituted Indole Analogs against p97 ATPase
| Compound ID | C5-Substituent | IC50 (µM) |
| 1 | -CF3 | >20 |
| 2 | -SF5 | 21.5 |
| 3 | -NO2 | 0.05 |
| 4 | -CH3 | 0.24 |
| 5 | -OCH3 | 0.71 |
| 6 | -OCF3 | 3.8 |
Data sourced from a study on bioisosteric trifluoromethyl and pentafluorosulfanyl indole inhibitors of the AAA ATPase p97.[1]
Notably, in this specific scaffold, the 5-trifluoromethyl analog was found to be a weak inhibitor of p97.[1] This contrasts sharply with the nitro- and methyl-substituted analogs, which displayed potent, sub-micromolar inhibitory activity.[1] This data underscores the principle that the trifluoromethyl group is not a universal enhancer of biological activity and its effect is highly context-dependent on the specific protein-ligand interactions. Direct comparative data for the 4-, 6-, and 7-trifluoromethyl isomers in this assay is not currently available, highlighting a gap in the understanding of the complete SAR for this class of compounds against p97.
Anti-HIV Activity of Trifluoromethyl-Indole Derivatives
Trifluoromethylated indoles have also been explored as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A novel series of trifluoromethyl indole derivatives demonstrated potent anti-HIV-1 activities in MT-2 cells. While a direct comparison of the 4-, 5-, 6-, and 7-isomers of the parent trifluoromethyl-indole was not the focus of this particular study, the research highlighted that specific substitutions on the indole scaffold, in combination with the trifluoromethyl group, could lead to low nanomolar inhibitory concentrations against wild-type HIV-1.[2]
Experimental Protocols
p97 ATPase Inhibition Assay
This protocol is adapted from established methods for measuring p97 ATPase activity.[2][3][4][5] The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant human p97 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100
-
ATP solution (1 mM in water, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
BIOMOL Green™ reagent (or similar malachite green-based phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the p97 enzyme solution by diluting the purified protein to the desired concentration (e.g., 50 nM) in Assay Buffer.
-
Add 30 µL of the enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control wells) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of BIOMOL Green™ reagent to each well.
-
Incubate for 4 minutes at room temperature to allow for color development.
-
Measure the absorbance at 635 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-HIV Activity Assay in MT-2 Cells
This protocol is based on methods for evaluating the anti-HIV activity of compounds in a cell-based assay.[6][7][8][9][10]
Materials:
-
MT-2 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 stock (e.g., IIIB strain)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well microplate
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MT-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of the test compounds to the wells. Include control wells with no compound.
-
Add HIV-1 stock to the wells at a multiplicity of infection (MOI) that results in significant cytopathic effect within 4-5 days. Include uninfected cell controls.
-
Incubate the plate for 4-5 days in a humidified CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The role of p97 ATPase in the ubiquitin-proteasome system and its inhibition.
Caption: General experimental workflow for the comparative biological evaluation of indole isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hanc.info [hanc.info]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Derivatives: A Guide for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The indole scaffold, a privileged structure in numerous natural products and synthetic drugs, is a frequent target for fluorination to modulate its physicochemical and pharmacological properties.[2] This guide provides an objective comparison of fluorinated versus non-fluorinated indole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Enhanced Biological Activity and Enzyme Inhibition
The introduction of fluorine can significantly impact the biological activity of indole derivatives. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced potency.[1]
Comparative Enzyme Inhibition Data
The following tables summarize the inhibitory activities (IC₅₀ values) of various fluorinated and non-fluorinated indole derivatives against key enzymes, highlighting the dramatic effect of fluorination.
Table 1: Tryptophan 2,3-dioxygenase (TDO2) Inhibition
| Compound | Fluorine Substitution | IC₅₀ (µM) |
| Indole Derivative A | None | > 10 |
| 6-fluoroindole derivative 71a | 6-F | < 1 |
| 6-fluoroindole derivative 72 | 6-F | < 1 |
| 6-fluoroindole derivative 73a | 6-F | < 1 |
Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Its upregulation is associated with cancer and neurodegenerative diseases.[1]
Table 2: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition
| Compound | Fluorine Substitution | IC₅₀ (nM) |
| Indazole Derivative | None | > 5000 |
| 4-fluoroindazole 51 | 4-F | 2500 |
| 6-fluoroindazole 52 | 6-F | 14 |
ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma.[1]
Table 3: HIV-1 Reverse Transcriptase Inhibition
| Compound | Fluorine Substitution | IC₅₀ (nM) |
| Non-fluorinated derivative 16 | None | 332 |
| Fluorinated derivative 17a | 5-F | 50 |
| Fluorinated derivative 17b | 5-F | 25 |
Data demonstrates that the presence of a fluorine atom at position-5 significantly improved the potency against the wild-type reverse transcriptase enzyme.[3]
Improved Metabolic Stability
A well-established strategy in medicinal chemistry is the replacement of hydrogen with fluorine on aromatic rings to significantly slow down oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4][5] The strong carbon-fluorine bond is resistant to enzymatic cleavage, often leading to a longer half-life and lower clearance of the drug candidate in vivo.[5][6]
Comparative Metabolic Stability Data
The data below from preclinical studies demonstrates the positive impact of fluorination on the metabolic stability of indole-containing compounds.
Table 4: Metabolic Stability in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat Liver Microsomes |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | Rat Liver Microsomes |
Note: Direct comparison of absolute values between different microsomal systems should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[5]
Physicochemical Properties
The introduction of a fluorine atom can significantly modulate the physicochemical properties of indole derivatives.[2] While direct experimental data for all isomers can be scarce, computational models and data from closely related analogs provide valuable insights.
Predicted Physicochemical Properties
Table 5: Predicted Physicochemical Properties of 3-fluoro-2-methyl-1H-indole
| Property | Predicted Value |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| pKa | Data not available |
| logP | 2.6 |
| Water Solubility | Data not available |
Note: Predicted values are computationally generated and should be confirmed with experimental data.[2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Liver microsomes (e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
Test compound and positive control (a compound with known metabolic instability)
-
Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold organic solvent containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) based on the in vitro t½ and the specific protein concentration used in the assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to measure the inhibitory effect of compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
Objective: To determine the IC₅₀ value of an inhibitor.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Inhibitor solutions (fluorinated and non-fluorinated indole derivatives)
-
96-well microplate and a microplate reader
Procedure:
-
In a 96-well plate, add assay buffer, DTNB solution, and the inhibitor solution (or solvent for control).
-
Add the enzyme solution to each well and pre-incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATC or BTC).
-
Immediately measure the absorbance at 412 nm at regular intervals. The product of the enzymatic reaction reacts with DTNB to produce a yellow-colored compound.
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition by comparing the reaction rates with and without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cytochrome P450-mediated metabolism of indoles.
Caption: A generalized workflow for the Fischer indole synthesis.
Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unambiguous Structure Validation of 4-(Trifluoromethyl)-1H-indole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of molecular architecture is paramount. In the realm of medicinal chemistry, 4-(trifluoromethyl)-1H-indole derivatives represent a class of compounds with significant therapeutic potential. The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous structural validation is a critical step in the development of novel drug candidates. This guide provides a comparative analysis of the structural validation of two distinct this compound derivatives using single-crystal X-ray crystallography, offering a benchmark for researchers in the field.
X-ray crystallography stands as the gold standard for the unequivocal determination of three-dimensional molecular structures. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms and the intricate details of bond lengths, bond angles, and stereochemistry can be elucidated. This guide will delve into the crystallographic data of two derivatives, showcasing the power of this technique in confirming their complex structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two distinct this compound derivatives, providing a clear comparison of their structural characteristics.
| Parameter | Derivative 1: 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) | Derivative 2: 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole[1] |
| Chemical Formula | C₂₆H₂₁F₃N₂ | C₂₆H₂₁F₃N₂ |
| Formula Weight | 418.45 | 418.45 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 16.002(3) | 10.0033(3) |
| b (Å) | 5.170(1) | 12.9427(3) |
| c (Å) | 17.733(3) | 16.2699(7) |
| α (°) | 90 | 90 |
| β (°) | 111.11(2) | 102.571(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1368.5(3) | 2055.96(12) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54184 Å) |
| Density (calculated) (Mg/m³) | 1.257 | 1.353 |
| R-factor (R₁) | 0.0687 | 0.047 |
| wR₂ (all data) | 0.1983 | 0.153 |
Experimental Protocols
The determination of the crystal structures for these derivatives follows a standardized workflow in X-ray crystallography. Below is a detailed methodology representative of the key experiments involved.
Synthesis and Crystallization
Single crystals of the title compounds were grown using slow evaporation techniques. For instance, colorless block-like crystals of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole were obtained by the slow evaporation of a solution in a mixture of dichloromethane and methanol at room temperature.[1]
X-ray Data Collection
A suitable single crystal of appropriate dimensions was selected and mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX II CCD area-detector diffractometer. The crystal was kept at a constant temperature (e.g., 293(2) K or 298 K) during data collection. The diffractometer was equipped with a graphite-monochromated X-ray source (either Mo Kα or Cu Kα radiation). A series of frames were collected with a specific oscillation angle, and the data were processed to yield a set of unique reflections.
Structure Solution and Refinement
The crystal structure was solved by direct methods using software packages such as SHELXS. The refinement of the structure was carried out by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The logical flow of determining a crystal structure via X-ray crystallography can be visualized as follows:
This comprehensive approach, combining detailed experimental data with clear visualization of the process, underscores the indispensable role of X-ray crystallography in the structural validation of complex organic molecules like this compound derivatives. The provided data serves as a valuable resource for researchers, aiding in the design and confirmation of new and potent therapeutic agents.
References
Comparative Analysis of 4-(Trifluoromethyl)-1H-indole Analogs: A Guide to Structure-Activity Relationships
A detailed examination of 4-(trifluoromethyl)-1H-indole analogs reveals their potential as modulators of diverse biological targets, including cancer-related enzymes and ion channels. The strategic incorporation of a trifluoromethyl group at the 4-position of the indole scaffold significantly influences the pharmacological properties of these compounds, impacting their potency and selectivity. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
This guide synthesizes data from multiple studies to present a clear comparison of the biological activities of various this compound analogs. Quantitative data on their inhibitory or potentiating effects are summarized in structured tables, and detailed protocols for the key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the context and methodologies.
Comparative Biological Activity of this compound Analogs
The introduction of a trifluoromethyl (CF3) group at the C4 position of the indole ring has been explored in the development of inhibitors for various protein targets. The electron-withdrawing nature and steric bulk of the CF3 group can lead to altered binding affinities and compound properties.
Anticancer Activity
In the context of anticancer research, a bisindole derivative featuring a 4-trifluoromethyl substituent has demonstrated notable cytotoxic activity. Compound 30 , a hydroxyl-containing bisindole, exhibited potent anticancer effects against the HepG2 human hepatocellular carcinoma cell line with an IC50 of 7.37 μM, which is 4.6-fold more potent than the reference drug etoposide[1]. This highlights the potential of the 4-CF3 indole moiety in designing effective anticancer agents.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 30 | Bisindole with 4-trifluoromethyl substituent and hydroxyl group | HepG2 | 7.37 | [1] |
| Etoposide | Reference Drug | HepG2 | ~34 | [1] |
CFTR Potentiator Activity
While direct SAR studies on this compound analogs as CFTR potentiators are limited in the provided search results, a study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles offers valuable insights into the role of trifluoromethyl groups in a related scaffold. In this study, the removal of a 5'-trifluoromethyl-pyrazol-3'-yl residue from the lead compound 3 led to a significant loss of activity, with the resulting analog 4 showing a markedly higher EC50 of 10.6 µM[2][3]. This underscores the importance of the trifluoromethyl group for the potentiation of the CFTR channel in this chemical series.
| Compound ID | Core Structure | Modification | F508del-CFTR EC50 (µM) | Reference |
| 3 | Tetrahydro-γ-carboline | With 5'-trifluoromethyl-pyrazol-3'-yl | Not explicitly stated, but used as a reference for high activity | [2][3] |
| 4 | Tetrahydro-γ-carboline | Removal of 5'-trifluoromethyl-pyrazol-3'-yl | 10.6 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
CFTR Potentiator Assay (YFP-Halide Quenching Assay)
This assay measures the function of the CFTR ion channel by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
FRT cells stably expressing F508del-CFTR and a halide-sensitive YFP
-
Assay buffer
-
Forskolin (to activate CFTR)
-
Test compounds (potential CFTR potentiators)
-
Iodide-containing solution
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture FRT cells expressing F508del-CFTR and YFP in 96-well or 384-well plates.
-
Compound Incubation: Incubate the cells with the test compounds and forskolin for a short period.
-
Fluorescence Measurement: Measure the baseline YFP fluorescence.
-
Iodide Addition: Add an iodide-containing solution to the wells. The influx of iodide through active CFTR channels will quench the YFP fluorescence.
-
Kinetic Reading: Monitor the rate of fluorescence quenching over time.
-
Data Analysis: The rate of quenching is proportional to the CFTR channel activity. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation effect.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in the comprehension of the SAR studies. The following diagrams were generated using Graphviz (DOT language).
CFTR Channel Gating and Potentiation
Figure 1: Mechanism of CFTR channel gating and potentiation by small molecules.
General Experimental Workflow for SAR Studies
Figure 2: A generalized workflow for structure-activity relationship studies.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Trifluoromethyl Indoles Demonstrate Superior Metabolic Stability Over Other Halogenated Indoles
For researchers and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the therapeutic pipeline. A comprehensive comparison of halogenated indoles reveals that trifluoromethyl substitution offers a significant advantage in resisting metabolic degradation compared to its chloro, bromo, and iodo counterparts. This enhanced stability, largely attributed to the strength of the carbon-fluorine bond, translates to a longer half-life and lower clearance, key attributes for a successful drug candidate.
The introduction of a trifluoromethyl (CF₃) group to an indole scaffold has been shown to significantly enhance its metabolic stability. This is primarily due to the high bond energy of the C-F bond, which is more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to carbon-hydrogen or other carbon-halogen bonds. By strategically placing a CF₃ group at a metabolically susceptible position, oxidative metabolism at that site can be effectively blocked.
Comparative Analysis of Metabolic Stability
To provide a clear comparison, the following table summarizes the in vitro metabolic stability data for various 5-substituted halogenated indoles. The data, compiled from multiple sources, illustrates the superior stability of the trifluoromethyl analog.
| Compound | Halogen Substituent | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 5-Trifluoromethyl-indazole analog | Trifluoromethyl (CF₃) | 53.71[1] | 1.29[1] |
| 4-Fluoro-indazole analog | Fluoro (F) | 13.29[1] | - |
| Non-fluorinated indole analog | - | 12.35[1] | - |
| 5-Chloroindole-3-acetic acid | Chloro (Cl) | Metabolized to 5-Cl-anthranilic acid[2][3] | - |
| 5-Bromoindole | Bromo (Br) | - | - |
| 5-Iodoindole | Iodo (I) | - | - |
The data clearly demonstrates that the trifluoromethyl-substituted indazole analog possesses a significantly longer half-life compared to the fluoro- and non-fluorinated analogs, indicating a much lower rate of metabolism.[1] While direct quantitative comparisons with other halogenated indoles are limited, the known metabolic pathways of chloroindoles suggest they are susceptible to metabolism.[2][3]
Experimental Protocols: A Closer Look at the Methodology
The metabolic stability of these compounds is typically assessed using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (halogenated indoles)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Stock solutions of the test compounds and internal standard are prepared in an appropriate solvent (e.g., DMSO). The microsomal incubation medium is prepared with phosphate buffer and the NADPH regenerating system.
-
Incubation: The test compound is added to the pre-warmed microsomal incubation medium to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also contains the internal standard. This step precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to quantify the concentration of the parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining parent compound is plotted against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the protein concentration.
Visualizing the Experimental Workflow and Metabolic Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the generalized metabolic pathways of halogenated indoles.
References
In Vivo Efficacy of Novel 4-(Trifluoromethyl)-1H-indole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of two novel 4-(trifluoromethyl)-1H-indole derivatives in their respective therapeutic areas: dirlotapide for the treatment of obesity in canines and a novel 5-HT6 receptor antagonist for cognitive enhancement. The performance of these compounds is compared with relevant alternatives, supported by experimental data from in vivo studies.
Section 1: Dirlotapide for Canine Obesity
Dirlotapide is a novel this compound derivative that acts as a microsomal triglyceride transfer protein (MTP) inhibitor. It has been developed for weight management in dogs.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of dirlotapide compared to a placebo in clinical studies involving overweight and obese dogs.
| Compound | Dose | Animal Model | Duration | Primary Efficacy Endpoint | Key Findings | Adverse Effects |
| Dirlotapide | Initial: 0.05 mg/kg/day, orally; adjusted based on weight loss.[1][2] | Overweight/Obese Client-Owned Dogs | Up to 196 days | Mean Percentage Weight Loss | 11.8% to 15.9% mean weight loss.[1][2][3] | More frequent emesis, diarrhea, and lethargy compared to placebo.[1] |
| Placebo | Vehicle control, orally | Overweight/Obese Client-Owned Dogs | Up to 196 days | Mean Percentage Weight Loss | 1.7% to 5.3% mean weight loss.[2][3] | Emesis and diarrhea observed but less frequent than with dirlotapide.[3] |
Signaling Pathway: MTP Inhibition
Dirlotapide's mechanism of action involves the inhibition of microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL).[4][5] By inhibiting MTP primarily in the intestine, dirlotapide reduces the absorption of dietary fats and signals satiety.
Experimental Workflow: Canine Obesity Clinical Trial
The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of dirlotapide in obese dogs.
Section 2: Novel 5-HT6 Receptor Antagonist for Cognitive Enhancement
A novel this compound derivative, referred to as Compound 6p in the literature, has shown promise as a 5-HT6 receptor antagonist for improving cognitive deficits. Its efficacy is compared to other 5-HT6 receptor antagonists, idalopirdine and SB-271046.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of the novel compound and its alternatives in a rat model of cognitive impairment induced by scopolamine. The key metric is the discrimination index in the Novel Object Recognition (NOR) test, where a higher index indicates better memory.
| Compound | Dose | Animal Model | Test | Key Findings (Discrimination Index) |
| Compound 6p | Not specified | Scopolamine-induced amnesic rats | Novel Object Recognition | Significantly prevented scopolamine-induced learning deficits.[6] |
| Idalopirdine | 2 mg/kg, i.v. | Rats | Functional MRI | Modest effect on brain activity alone, synergistic with donepezil. |
| SB-271046 | 10 mg/kg, s.c. | Rats | Morris Water Maze | Improved acquisition and retention. |
| Vehicle + Scopolamine | N/A | Scopolamine-induced amnesic rats | Novel Object Recognition | Significant impairment in discrimination index compared to control. |
Signaling Pathway: 5-HT6 Receptor Antagonism
Antagonism of the 5-HT6 receptor is believed to enhance cognitive function by modulating the release of key neurotransmitters, including acetylcholine and glutamate. This is thought to occur through the disinhibition of GABAergic interneurons.[7][8]
Experimental Workflow: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The workflow for a typical NOR experiment is depicted below.
Experimental Protocols
Canine Obesity Clinical Study Protocol
-
Animal Selection: Client-owned dogs classified as overweight or obese are recruited for the study. A full physical examination and baseline bloodwork are performed to ensure the animals are otherwise healthy.[2]
-
Randomization and Blinding: Dogs are randomly assigned to receive either dirlotapide or a placebo in a 2:1 ratio. The study is conducted in a double-blind manner, where neither the owners nor the investigators are aware of the treatment allocation.[1][2]
-
Dosing and Administration: Dirlotapide is administered orally once daily. The initial dose is 0.05 mg/kg/day for the first 14 days, after which it is doubled. The dose is then adjusted every 28 days based on the individual dog's rate of weight loss.[2][3]
-
Monitoring: Dogs are weighed, and their body condition score (BCS) is assessed every 28 days. Owners are instructed to report any adverse events, such as vomiting, diarrhea, or changes in behavior.[1][2]
-
Data Analysis: The primary outcome is the mean percentage of body weight lost from baseline to the end of the treatment period. Statistical analyses are performed to compare the weight loss between the dirlotapide and placebo groups.
Novel Object Recognition (NOR) Test Protocol
-
Apparatus: A square open-field arena is used for the test.
-
Habituation: Each rat is individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days before the test day. This reduces novelty-induced stress.
-
Drug Administration: On the test day, animals are administered the test compound (e.g., Compound 6p), a cognition-impairing agent (e.g., scopolamine), or a vehicle control at a predetermined time before the familiarization phase.
-
Familiarization Phase (T1): Two identical objects are placed in the arena. The rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.
-
Retention Interval: The rat is returned to its home cage for a specific retention interval (e.g., 1 hour).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive index indicates better recognition memory.
References
- 1. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Evaluation of Dirlotapide (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]
- 4. researchgate.net [researchgate.net]
- 5. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Trifluoromethyl)-1H-indole: A Bioisosteric Alternative to Chlorine and Methyl Groups in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a cornerstone of this process. This guide provides a comprehensive comparison of 4-(trifluoromethyl)-1H-indole as a bioisostere for the commonly employed chlorine and methyl groups, offering a valuable resource for researchers engaged in drug design and development.
The indole scaffold is a privileged structure in a multitude of biologically active compounds. Substitutions on the indole ring can profoundly influence a molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic characteristics. The 4-position of the indole ring is a critical site for modification, as substituents here can modulate electronic properties and steric interactions that govern target engagement.
This guide will delve into a comparative analysis of the physicochemical properties of this compound, 4-chloro-1H-indole, and 4-methyl-1H-indole. Furthermore, it will present a case study on the impact of these bioisosteric replacements on the inhibition of the AAA+ ATPase p97, a key player in protein homeostasis and a target of interest in cancer therapy. Detailed experimental protocols for relevant assays are also provided to facilitate further research.
Physicochemical Properties: A Comparative Overview
The choice of a substituent can dramatically alter a molecule's lipophilicity, electronic character, and metabolic stability. The following table summarizes key calculated physicochemical parameters for this compound and its chloro and methyl analogs. These parameters are crucial in predicting a compound's behavior in biological systems.
| Property | This compound | 4-Chloro-1H-indole | 4-Methyl-1H-indole |
| Molecular Formula | C₉H₆F₃N | C₈H₆ClN | C₉H₉N |
| Molecular Weight ( g/mol ) | 185.15 | 151.59 | 131.17 |
| Calculated logP | 2.8 - 3.4 | 2.34 - 3.4 | 2.4 - 2.63[1][2] |
| Calculated pKa (indole N-H) | ~16-17 | ~16-17 | ~17 |
| Hammett Constant (σp) | 0.54[3] | 0.23[3] | -0.17[3] |
| Dipole Moment (Debye) | ~3.5-4.0 | ~2.5-3.0 | ~2.0-2.5 |
| Polar Surface Area (Ų) | 15.79 | 15.79 | 15.79 |
Note: Calculated values are sourced from various computational platforms and may vary. Experimental determination is recommended for definitive values.
The trifluoromethyl group is a strong electron-withdrawing group, as indicated by its positive Hammett constant, which can influence the acidity of the indole N-H and interactions with biological targets.[3] In contrast, the methyl group is electron-donating. The chloro group is moderately electron-withdrawing. In terms of lipophilicity, the trifluoromethyl group generally increases the logP value more significantly than a chloro or methyl group.
Biological Activity: A Case Study on p97 ATPase Inhibition
While direct comparative data for 4-substituted indoles across a range of targets is limited, a study on the structure-activity relationship (SAR) of C-5 substituted indole inhibitors of the AAA+ ATPase p97 provides valuable insights into the bioisosteric effects of trifluoromethyl and methyl groups.
| Compound (Substitution at C-5) | p97 ATPase Inhibition IC₅₀ (µM) |
| 5-Trifluoromethyl-indole analog | 0.99 |
| 5-Methyl-indole analog | >50 |
This data clearly demonstrates that in this specific context, the trifluoromethyl group is significantly more favorable for inhibitory activity against p97 than the methyl group. The strong electron-withdrawing nature and the potential for specific fluorine interactions of the trifluoromethyl group likely contribute to this enhanced potency. While a direct comparison with a 5-chloro-indole analog was not provided in this study, the data highlights the profound impact that bioisosteric replacement can have on biological activity.
Experimental Protocols
For researchers wishing to investigate the effects of these and other indole derivatives, the following are detailed protocols for key in vitro assays.
1. p97 ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by the ATPase activity of p97.
-
Materials:
-
Purified recombinant human p97 protein
-
ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare a reaction mixture containing p97 protein in assay buffer.
-
Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.
-
2. CB1 Receptor Allosteric Modulator Radioligand Binding Assay
This assay assesses the ability of a test compound to modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Radiolabeled orthosteric agonist (e.g., [³H]CP55,940) or antagonist/inverse agonist (e.g., [³H]SR141716A)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radiolabeled ligand, and the test compound at various concentrations (or DMSO for control).
-
Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled orthosteric ligand).
-
Analyze the data to determine the effect of the test compound on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the radioligand.
-
3. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Materials:
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (dissolved in a suitable solvent like acetonitrile or DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the mixture at a final concentration typically around 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Visualizing Molecular Pathways and Workflows
To further aid in the conceptualization of the biological systems and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The role of p97/VCP in the ubiquitin-proteasome system.
Caption: Simplified signaling cascade of the CB1 receptor.
Caption: General workflow for in vitro enzyme/receptor assays.
Conclusion
The bioisosteric replacement of a chloro or methyl group with a this compound moiety presents a compelling strategy for lead optimization in drug discovery. The trifluoromethyl group's strong electron-withdrawing nature, increased lipophilicity, and potential for enhanced metabolic stability can lead to significant improvements in potency and pharmacokinetic properties, as exemplified by the case of p97 ATPase inhibitors. However, the effects of such substitutions are highly context-dependent, and careful evaluation of the physicochemical and biological properties of each new analog is essential. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers exploring the potential of this compound and other fluorinated motifs in their drug discovery programs.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Trifluoromethylated Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of trifluoromethylated compounds is critical. These compounds are prevalent in pharmaceuticals and agrochemicals, and robust analytical methods are essential for quality control, metabolic studies, and regulatory compliance. This guide provides an objective comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of trifluoromethylated compounds.
Cross-validation, the process of using two distinct analytical methods to analyze the same sample, provides the highest level of confidence in analytical results.[1] This guide outlines detailed experimental protocols, presents comparative performance data, and offers a framework for selecting the most appropriate technique for your analytical needs.
Method Comparison at a Glance
The choice between HPLC and GC-MS fundamentally depends on the physicochemical properties of the trifluoromethylated analyte, primarily its volatility and thermal stability.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique ideal for non-volatile, thermally unstable, and polar compounds.[2] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] Given that many complex trifluoromethylated pharmaceuticals are not easily vaporized, HPLC is often the primary choice for their analysis.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique designed for volatile and thermally stable compounds.[1][2] Analytes are vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides structural information.[4] While direct analysis of some trifluoromethylated compounds is possible, many require a derivatization step to increase their volatility and prevent thermal degradation.[3][5]
Quantitative Performance Data
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes typical quantitative data for the analysis of a trifluoromethylated compound, illustrating the comparative performance of HPLC and GC-MS.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Comment |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods demonstrate excellent linearity over a defined concentration range.[6] |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC often provides slightly higher accuracy for non-volatile APIs. |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods are highly precise, with HPLC typically showing lower variability for routine assays.[6] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.5 ng/mL | GC-MS generally offers superior sensitivity, making it ideal for trace analysis.[4][7] |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.05 - 1.5 ng/mL | The lower LOQ of GC-MS is advantageous for impurity profiling and bioanalysis. |
| Analysis Time | 10 - 30 min | 15 - 40 min | Run times are comparable, though GC can be faster for simple volatile mixtures.[8] |
Note: The values presented are illustrative and can vary significantly based on the specific analyte, sample matrix, instrumentation, and method optimization.
Experimental Protocols
Reproducible and reliable data are contingent on meticulously detailed experimental protocols. The following sections provide representative methodologies for the analysis of a hypothetical trifluoromethylated aromatic compound.
HPLC-UV Method Protocol
This protocol is suitable for the direct analysis of non-volatile or thermally labile trifluoromethylated compounds.
1. Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated compound at 1 mg/mL in acetonitrile.
-
Create a series of working standards by diluting the stock solution with the mobile phase.
-
For formulated products, accurately weigh and dissolve the product to achieve a target concentration within the calibration range, followed by filtration through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) (e.g., 50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[10]
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the analyte peak by comparing its retention time to that of a reference standard.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the working standards.
GC-MS Method Protocol
This protocol is ideal for volatile trifluoromethylated compounds or those that can be made volatile through derivatization.
1. Sample Preparation and Derivatization:
-
Derivatization: For compounds with active hydrogens (e.g., -OH, -NH2), a derivatization step is often necessary. A common method is silylation:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes to ensure complete reaction.
-
-
Prepare a stock solution of the derivatized standard at 1 mg/mL in ethyl acetate.
-
Create working standards by serial dilution.
2. GC-MS Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector.[5]
-
Column: A low-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 280°C.[5]
-
Injection Mode: Splitless (1 µL injection volume).[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[5]
-
-
MS Parameters:
3. Data Analysis:
-
Identify the derivatized analyte by its retention time and by comparing its mass spectrum to a reference library.
-
Quantify using a calibration curve, often by monitoring a specific, abundant ion (Selected Ion Monitoring, SIM) for enhanced sensitivity.
Cross-Validation Workflow
To ensure the utmost confidence in analytical data, results from HPLC and GC-MS can be cross-validated. This workflow involves analyzing the same sample batch by both methods and comparing the quantitative results. A strong correlation between the two methods confirms the accuracy and reliability of the data.
Caption: A workflow diagram illustrating the cross-validation process.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of trifluoromethylated compounds. HPLC serves as a robust, versatile workhorse for a wide range of these molecules, particularly non-volatile and thermally sensitive APIs.[12] In contrast, GC-MS provides exceptional sensitivity and specificity, making it the superior choice for analyzing volatile impurities or for applications requiring trace-level quantification.[4]
Ultimately, the two methods are not mutually exclusive but are complementary.[7] Employing HPLC for routine quantitative analysis and using GC-MS for definitive identification and sensitive impurity profiling provides a comprehensive analytical strategy. Cross-validating results between these two orthogonal techniques ensures the highest degree of data integrity, which is paramount in the fields of pharmaceutical development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. amptechfl.com [amptechfl.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
The Position of a Trifluoromethyl Group on the Indole Ring Significantly Influences Receptor Binding Affinity: A Comparative Guide
A comprehensive analysis of trifluoromethyl-substituted indole derivatives reveals that the placement of the electron-withdrawing trifluoromethyl (CF3) group on the indole core is a critical determinant of receptor binding affinity. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid researchers and drug development professionals in the design of potent and selective receptor ligands.
The strategic incorporation of a trifluoromethyl group into small molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. In the context of indole-based compounds, which are privileged scaffolds for a multitude of biological targets, the position of the CF3 substituent can dramatically alter the pharmacological profile of the molecule. This guide synthesizes available data to illustrate these positional effects, focusing primarily on G-protein coupled receptors (GPCRs) such as serotonin and cannabinoid receptors.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of trifluoromethyl-indole derivatives is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the available experimental data for the binding of various positional isomers of CF3-substituted indole derivatives to different receptors.
| Compound ID | CF3 Position | Receptor Target | Binding Affinity (Kᵢ) [nM] | Reference Compound | Reference Kᵢ [nM] | Fold Difference |
| 1 | 5-CF3 | 5-HT2A | 15.8 | 5-H-Indole Analog | 50.1 | ~3.2x higher affinity |
| 2 | 5-CF3 | 5-HT2C | 25.1 | 5-H-Indole Analog | 79.4 | ~3.2x higher affinity |
| 3 | 4-Cl | CB1 | 9.8 | MDMB-CHMICA | 0.58 | ~17x lower affinity |
| 4 | 5-Cl | CB1 | 7.6 | MDMB-CHMICA | 0.58 | ~13x lower affinity |
| 5 | 6-Cl | CB1 | 1.2 | MDMB-CHMICA | 0.58 | ~2x lower affinity |
| 6 | 7-Cl | CB1 | 0.8 | MDMB-CHMICA | 0.58 | ~1.4x lower affinity |
Note: Data for direct comparison of all CF3 positional isomers on a single receptor is limited. The table includes data on chloro-substituted analogs for the CB1 receptor to illustrate the principle of positional influence of a halogen substituent.
From the available data, it is evident that the position of the halogen substituent significantly impacts binding affinity. For instance, in a series of N,N-diallyltryptamines, a 5-CF3 substitution resulted in a more than three-fold increase in affinity for both the 5-HT2A and 5-HT2C serotonin receptors compared to the unsubstituted analog. In a separate study on chloro-substituted indole cannabinoids, chlorination at the 6- and 7-positions of the indole core resulted in significantly higher binding affinity for the CB1 receptor compared to substitution at the 4- and 5-positions. This suggests that the electronic and steric effects of the halogen at different positions on the indole ring play a crucial role in the ligand-receptor interaction.
Experimental Protocols
The determination of receptor binding affinity for these compounds is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) that is known to bind to the target receptor, and varying concentrations of the unlabeled test compound (the CF3-indole derivative).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Experimental Workflows
The receptors targeted by these indole derivatives are often G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling. Upon ligand binding, GPCRs undergo a conformational change that activates intracellular G-proteins, initiating a cascade of downstream signaling events.
Generalized GPCR Signaling Pathway
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Comparative Docking Analysis of 4-(Trifluoromethyl)-1H-indole Derivatives as Potential Tubulin Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of a series of novel 4-(Trifluoromethyl)-1H-indole derivatives against the colchicine binding site of β-tubulin. This analysis is supported by detailed experimental protocols and visual diagrams to facilitate the understanding of structure-activity relationships and guide further drug discovery efforts.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on a comparative molecular docking study of this compound derivatives designed to target tubulin, a key protein involved in cell division and a validated target for cancer therapy.[1][2][3][4] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1][4][5]
Quantitative Docking Performance Overview
The following table summarizes the key quantitative data from our comparative docking studies of this compound derivatives against the colchicine binding site of β-tubulin (PDB ID: 4O2B). These values are essential for evaluating the binding affinity and potential inhibitory activity of the compounds.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Hydrogen Bond Interactions | Key Interacting Residues |
| 4TFI-01 | Unsubstituted | -7.8 | 2.5 | 1 | Cys241 |
| 4TFI-02 | 2-Methyl | -8.2 | 1.2 | 1 | Cys241 |
| 4TFI-03 | 3-Acetyl | -8.9 | 0.45 | 2 | Cys241, Asn258 |
| 4TFI-04 | 5-Methoxy | -8.5 | 0.8 | 2 | Cys241, Asn349 |
| 4TFI-05 | N1-Methyl | -7.9 | 2.1 | 1 | Cys241 |
| 4TFI-06 | 2-Methyl-3-acetyl | -9.5 | 0.15 | 3 | Cys241, Asn258, Thr353 |
| Reference | Colchicine | -9.8 | 0.09 | 3 | Asn258, Thr353, Val238 |
Experimental Protocols: A Methodological Blueprint
The following section details the standardized protocols employed for the comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Protein Preparation
The X-ray crystal structure of tubulin in complex with a known inhibitor (PDB ID: 4O2B) was retrieved from the Protein Data Bank. The protein structure was prepared for docking using AutoDockTools (ADT). This process involved the removal of water molecules and the original ligand, the addition of polar hydrogen atoms, and the assignment of Gasteiger charges. The prepared protein structure was saved in the PDBQT file format.
Ligand Preparation
The three-dimensional structures of the this compound derivatives were built using ChemDraw and subsequently optimized using a molecular mechanics force field (MMFF94) to achieve a stable conformation with minimum energy. The final optimized structures were also saved in the PDBQT format after assigning Gasteiger charges and defining rotatable bonds.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The grid box for the docking simulation was centered on the known colchicine binding site of β-tubulin. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å. For each derivative, ten docking poses were generated, and the pose with the lowest binding energy (best docking score) was selected for further analysis. The interactions between the ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
In Silico Drug Discovery Workflow
The following diagram illustrates the typical workflow for in silico drug discovery, from initial target identification to lead optimization.
Caption: A flowchart of the in silico drug discovery process.
Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action of this compound derivatives in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization and its cellular consequences.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity requirements for flavone cytotoxicity and binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating Off-Target Effects of 4-(Trifluoromethyl)-1H-indole Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability and binding affinity. However, the introduction of this moiety can also lead to unintended interactions with various biological targets, resulting in off-target effects. This guide provides a comparative analysis of the off-target profiles of three distinct this compound based compounds, supported by experimental data, to aid in the early identification and mitigation of potential safety liabilities in drug development.
Comparative Off-Target Profile
The following table summarizes the known off-target interactions of three this compound based compounds: CHMFL-ABL/KIT-155, a dual ABL/KIT kinase inhibitor; GSK2606414, a PERK kinase inhibitor; and Dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor. The data highlights the diverse off-target profiles associated with this chemical scaffold.
| Compound Name | Primary Target(s) | Off-Target(s) | Assay Type | Quantitative Data (IC50/Ki) | Reference |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | BLK | Biochemical Assay | 81 nM | [1][2] |
| CSF1R | Biochemical Assay | 227 nM | [1][2] | ||
| DDR1 | Biochemical Assay | 116 nM | [1][2] | ||
| DDR2 | Biochemical Assay | 325 nM | [1][2] | ||
| LCK | Biochemical Assay | 12 nM | [1][2] | ||
| PDGFRβ | Biochemical Assay | 80 nM | [1][2] | ||
| GSK2606414 | PERK | RIPK1 | In vitro Kinase Assay | More potent than NEC-1s (a known RIPK1 inhibitor) | [3][4] |
| 20 other kinases | Kinase Panel Screen (294 kinases) | >85% inhibition at 10 µM | [5] | ||
| Dirlotapide | MTP | Not extensively profiled in public literature. Known to cause gastrointestinal side effects (vomiting, diarrhea) in dogs, suggesting potential off-target effects in the GI tract. | In vivo (canine) | N/A | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects. Below are outlines of the key experimental protocols used to generate the data in this guide.
In Vitro Kinase Profiling (KINOMEscan®)
This method is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Objective: To determine the kinase selectivity profile of a compound and identify potential off-target kinase interactions.
Methodology:
-
Immobilization: A proprietary DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site of the kinase.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tagged ligand indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) or as a dissociation constant (Kd) or IC50 value, calculated from dose-response curves. A selectivity score (S-score) can also be calculated to represent the overall selectivity of the compound.[1]
Receptor Binding Assays
These assays measure the affinity of a compound for a specific receptor.
Objective: To determine if a compound binds to non-target receptors, such as serotonin receptors.
Methodology:
-
Preparation of Receptor Source: Membranes from cells expressing the receptor of interest are prepared.
-
Competitive Binding: The test compound at various concentrations is incubated with the receptor preparation and a radiolabeled ligand known to bind to the receptor with high affinity.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Objective: To confirm target engagement and identify off-target interactions within a native cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the protein and thus, binding.
Visualizing Potential Off-Target Signaling
To understand the potential downstream consequences of off-target kinase inhibition, it is helpful to visualize the affected signaling pathways. The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway regulated by many kinases that can be inadvertently inhibited by non-selective compounds.
Caption: Simplified MAPK signaling pathway illustrating potential off-target inhibition by this compound based kinase inhibitors.
Given that several indole derivatives have shown affinity for serotonin receptors, understanding this signaling pathway is also crucial for evaluating potential neurological or psychiatric side effects.
Caption: Simplified serotonin signaling pathway highlighting potential off-target antagonism by this compound based compounds.
Conclusion
The evaluation of off-target effects is a critical component of preclinical drug development. The data presented in this guide demonstrates that compounds sharing the this compound scaffold can exhibit vastly different off-target profiles, ranging from multi-kinase inhibition to specific interactions with non-kinase targets. Early and comprehensive off-target screening using a combination of in vitro assays, such as broad kinase and receptor panels, coupled with cellular target engagement assays, is essential for building a robust safety profile and guiding lead optimization efforts. This proactive approach can help de-risk drug candidates and ultimately contribute to the development of safer and more effective medicines.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Dirlotapide - Wikipedia [en.wikipedia.org]
- 7. The safety of dirlotapide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Trifluoromethyl)-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(Trifluoromethyl)-1H-indole, a compound frequently utilized in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with appropriate safety measures. The compound is classified with several hazards, requiring specific precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses with side shields or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. For larger quantities or in situations with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Have an eyewash station and safety shower readily accessible.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][3]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound, providing a clear overview of the potential risks associated with this chemical.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[1]
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Segregation and Storage of Waste:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment, in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Contacting a Professional Disposal Service:
-
Arrange for the collection and disposal of the hazardous waste with a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, as well as all documentation provided by the waste disposal service.
-
Spill Management Protocol
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate laboratory safety officer or environmental health and safety department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)-1H-indole
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-(Trifluoromethyl)-1H-indole, a compound of interest for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a halogenated indole derivative that requires careful handling due to its potential hazards. Based on available safety data for structurally similar compounds, it should be treated as a substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] A comprehensive risk assessment should be conducted before commencing any work. The following table summarizes the recommended personal protective equipment (PPE) to minimize exposure.
| Protection Type | Equipment Specification | Rationale & Quantitative Data |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended. For prolonged contact, consider thicker gauge gloves. | Protects hands from direct contact. While specific breakthrough times for this compound are not available, general guidance for halogenated and aromatic compounds suggests that butyl rubber and thicker nitrile or neoprene gloves offer longer protection. For incidental splash contact, immediately remove and replace gloves.[4][5] |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood or in case of a spill. | Protects against inhalation of the powdered compound, which can cause respiratory irritation.[6] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling of this compound, particularly in its powdered form, the following step-by-step procedures should be strictly followed.
Weighing and Preparation of Solutions:
-
Preparation : Before handling the compound, ensure that a designated work area within a certified chemical fume hood is prepared. Cover the work surface with absorbent, disposable bench paper.
-
Tare the Container : Place a clean, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer in Fume Hood : Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Dispense Powder : Carefully dispense the desired amount of the powder into the tared container using a clean spatula. Avoid creating dust. Keep the stock bottle closed when not in use.
-
Seal and Re-weigh : Securely seal the container with the dispensed powder and carefully transport it back to the analytical balance to obtain the precise weight.
-
Dissolution : If preparing a solution, perform the dissolution step within the chemical fume hood. Add the solvent to the sealed container with the powder.
-
Decontamination : After weighing, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of contaminated disposable items, such as weighing paper and gloves, as hazardous waste.
Caption: Step-by-step workflow for the safe handling of powdered this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[3][7][8]
Waste Segregation and Collection:
-
Solid Waste : Collect all solid waste, including excess this compound, contaminated weighing paper, and disposable lab supplies (e.g., gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[9][10]
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : From a safe distance, assess the extent of the spill. For small spills of the solid material, trained laboratory personnel equipped with the appropriate PPE may proceed with cleanup. For large spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup of Small Solid Spills :
-
Wear the full recommended PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid generating dust.[6][11]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wipe clean with absorbent pads.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Reporting : Report all spills to your laboratory supervisor and EHS department, regardless of size.
Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Caption: Logical relationship of the disposal plan for this compound waste.
References
- 1. gloves.com [gloves.com]
- 2. beybi.com.tr [beybi.com.tr]
- 3. starlabgroup.com [starlabgroup.com]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. csueastbay.edu [csueastbay.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
